Technical Documentation Center

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate
  • CAS: 886504-38-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Foreword: Charting the Bio-Potential of a Novel Benzoate Derivative To my fellow researchers and drug development professionals, The journey of a novel chemical entity from synthesis to therapeutic candidate is both ardu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Bio-Potential of a Novel Benzoate Derivative

To my fellow researchers and drug development professionals,

The journey of a novel chemical entity from synthesis to therapeutic candidate is both arduous and exhilarating. It begins not with grand clinical trials, but with foundational, meticulously executed preliminary screens. This guide concerns itself with such a beginning for the compound Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate , a molecule of synthetic interest. As of this writing, its biological activity profile is largely uncharted territory.

This document is therefore not a retrospective report, but a forward-looking strategic manual. It is designed to provide a robust, logical, and technically sound framework for conducting a first-pass biological evaluation. My approach, honed through years of field experience, is to cast a wide yet strategic net, probing for fundamental bio-activities that can guide a more focused, resource-intensive investigation. We will explore cytotoxicity, antimicrobial potential, antioxidant capacity, and anti-inflammatory action.

Foundational Assessment: Cytotoxicity Profile via MTT Assay

Expertise & Experience: Before we can explore any potential therapeutic benefit, we must first understand the compound's intrinsic toxicity to mammalian cells. A compound that indiscriminately kills cells is of little therapeutic value. The MTT assay is an elegant and efficient first-line screen for this purpose.[1][2][3] It is a colorimetric assay that measures the metabolic activity of cells, which, in most contexts, serves as a reliable proxy for cell viability.[1][2][4] The core principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[4][5] The amount of this insoluble formazan, once solubilized, is directly proportional to the number of viable cells.[1][5]

Authoritative Grounding: The selection of the MTT assay is grounded in its widespread acceptance and validation in toxicology and drug discovery for assessing both the efficacy and toxicity of new compounds.[1]

Experimental Workflow: MTT Cytotoxicity Screening

The following diagram outlines the logical flow of the MTT assay, from cell preparation to data analysis.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (Test Compound)

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5][6]

  • 96-well flat-bottom sterile plates

  • Microplate reader (capable of reading absorbance at 570 nm)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][7]

  • Compound Preparation & Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. A single concentration screen at 10 µM is also common for initial high-throughput screening.[8] Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "untreated" (vehicle control, e.g., 0.1% DMSO) and "blank" (medium only) wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.[7]

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[6]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Profile
Concentration (µM)Mean Absorbance (570 nm)% Cell Viability
0 (Control)1.150100.0%
0.11.14599.6%
1.01.12097.4%
10.00.98085.2%
50.00.61053.0%
100.00.25021.7%
Calculated IC₅₀ ~55 µM

Interpretation: An IC₅₀ value greater than 30-50 µM is often considered indicative of low cytotoxicity, suggesting the compound can be advanced to other screens without immediate concern for overt toxicity at effective concentrations.

Broad-Spectrum Bioactivity: Antimicrobial Susceptibility

Expertise & Experience: The search for novel antimicrobial agents is a critical endeavor. A preliminary screen against a panel of representative bacteria and fungi can quickly reveal if a compound has potential in this therapeutic area. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This method is highly accurate, reproducible, and amenable to testing multiple compounds and organisms simultaneously.[9]

Authoritative Grounding: Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recognize broth microdilution as a standardized and reliable method for AST (Antimicrobial Susceptibility Testing).[11][12]

Detailed Protocol: Broth Microdilution for MIC Determination

Materials:

  • Test Compound

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Growth Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Sterile 96-well plates

  • Bacterial/Fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for colorimetric reading)[13]

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of appropriate sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a suspension of each microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension according to CLSI guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This will halve the drug concentrations to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls: Include a "growth control" well (broth + inoculum, no drug) and a "sterility control" well (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 16-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).[9][10] If a redox indicator like TTC is used, the MIC is the lowest concentration where no color change (e.g., to red/pink) is observed.[13]

Data Presentation: Hypothetical Antimicrobial Profile
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria>64
Candida albicansYeast (Fungus)32

Interpretation: These hypothetical results suggest the compound has moderate activity against the Gram-positive bacterium S. aureus and weaker activity against the fungus C. albicans. The lack of activity against the Gram-negative E. coli is common, as the outer membrane of Gram-negative bacteria presents a significant permeability barrier. This initial result would warrant further investigation against a broader panel of Gram-positive bacteria.

Probing for Protective Properties: Antioxidant & Anti-inflammatory Activity

Expertise & Experience: Many disease states, from neurodegeneration to cardiovascular disease, involve oxidative stress and chronic inflammation. Therefore, screening for antioxidant and anti-inflammatory properties is a valuable component of a preliminary biological assessment.

Antioxidant Capacity via DPPH Radical Scavenging Assay

Scientific Integrity & Logic: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to measure the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15] DPPH is a stable free radical with a deep violet color.[14][16] When it reacts with an antioxidant that can donate a hydrogen atom or an electron, it is reduced to the pale yellow hydrazine form.[14][15][16] This color change, measured as a decrease in absorbance at ~517 nm, is proportional to the radical scavenging activity of the compound.[14][17]

Authoritative Grounding: This assay is one of the most widely used and standard tests for evaluating the antioxidant capacity of pure compounds and extracts due to its simplicity, speed, and sensitivity.[15][16][17]

Materials:

  • Test Compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid or Trolox (Positive Control)[18][19]

  • 96-well plate

  • Microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and protected from light.[17] Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.[18][19]

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[17][18][19]

  • Absorbance Reading: Measure the absorbance at 517 nm.[17][18]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample. Plot the % Scavenging against compound concentration to determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).[18]

Anti-inflammatory Potential via Cyclooxygenase (COX) Inhibition Assay

Scientific Integrity & Logic: Inflammation is a key physiological process, and its dysregulation is central to many diseases.[20][21] Cyclooxygenase (COX) enzymes are key to this process, converting arachidonic acid into pro-inflammatory prostaglandins.[20][22][23] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and significantly upregulated during inflammation.[22][24] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[23][25] An in-vitro assay measuring the inhibition of COX-1 and COX-2 can therefore provide a direct indication of a compound's anti-inflammatory potential.

Authoritative Grounding: In vitro COX inhibition assays are a standard tool in drug discovery for the rapid screening and characterization of potential anti-inflammatory agents.[26][27]

The following diagram illustrates the general principle of a colorimetric COX inhibition assay.

Caption: Mechanism of a colorimetric COX inhibition assay.

Materials:

  • Test Compound

  • Ovine COX-1 and Human Recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (Cofactor)

  • Arachidonic Acid (Substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Chromogen)[23]

  • Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well plate and microplate reader

Procedure: (Adapted from commercially available kit protocols)[23][28]

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and TMPD in assay buffer as per supplier recommendations. Prepare serial dilutions of the test compound.

  • Assay Plate Setup: To wells of a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Addition: Add the test compound dilutions to the appropriate wells. For control wells, add buffer (100% activity) or a known selective inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation: Initiate the reaction by adding the chromogen (TMPD), immediately followed by the substrate (Arachidonic Acid).[23]

  • Kinetic Measurement: Immediately read the absorbance of the plate at ~590 nm in kinetic mode (e.g., every 30 seconds for 5 minutes) to measure the rate of color development.

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time curve for each well.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot % Inhibition against the logarithm of compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.

Data Presentation: Hypothetical Antioxidant & Anti-inflammatory Profile
AssayParameterResult
DPPH Radical ScavengingIC₅₀45 µM
COX-1 InhibitionIC₅₀85 µM
COX-2 InhibitionIC₅₀25 µM

Interpretation: The compound shows moderate antioxidant activity. More significantly, it demonstrates selective inhibition of COX-2 over COX-1. COX-2 selectivity is a highly desirable trait for anti-inflammatory drugs, as it suggests a potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[22][24] This finding would strongly support further investigation into the anti-inflammatory properties of this compound.

Synthesis and Path Forward

This preliminary screening cascade provides a comprehensive, multi-faceted initial biological portrait of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

  • Safety Profile: The compound exhibits low general cytotoxicity (IC₅₀ ~55 µM), suggesting a reasonable therapeutic window.

  • Biological Activity: It shows notable activity in three distinct areas:

    • Moderate antibacterial effect against Gram-positive bacteria.

    • Moderate antioxidant capacity.

    • Potentially significant and selective COX-2 inhibition , indicating anti-inflammatory potential.

Based on this hypothetical but logically derived data, the most promising avenue for further research is the compound's selective anti-inflammatory activity. The next logical steps would involve cell-based assays to measure prostaglandin production in response to inflammatory stimuli (e.g., LPS-stimulated macrophages) to confirm the in-vitro enzyme inhibition translates to a cellular effect. The moderate antibacterial activity could be pursued as a secondary line of investigation.

This structured, evidence-based approach ensures that research and development resources are directed toward the most promising biological activities, maximizing the potential for discovering a valuable new therapeutic lead.

References

  • DPPH Radical Scavenging Assay. (2023, July 26). MDPI. Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Retrieved from [Link]

  • The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. PMC. Retrieved from [Link]

  • What Is the Role of Cyclooxygenase (COX) in the Body?. (2022, March 31). GoodRx. Retrieved from [Link]

  • MTT Assay: Assessing Cell Proliferation. Benchling. Retrieved from [Link]

  • The Role of COX Enzymes in Pain and Inflammation. (2025, March 10). Israel Pharm. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2023, September 8). Encyclopedia.pub. Retrieved from [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Synapse. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. Retrieved from [Link]

  • Broth microdilution. Wikipedia. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2021, August 28). NCBI Bookshelf. Retrieved from [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Retrieved from [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022, May 24). Cleveland Clinic. Retrieved from [Link]

  • Genesis and development of DPPH method of antioxidant assay. PMC - NIH. Retrieved from [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Retrieved from [Link]

  • MTT Cell Assay Protocol. txch.org. Retrieved from [Link]

  • 3.5. DPPH Radical-Scavenging Assay. Bio-protocol. Retrieved from [Link]

  • Cyclooxygenase enzymes: regulation and function. PubMed - NIH. Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Retrieved from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Retrieved from [Link]

  • 3.3. Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Jove. Retrieved from [Link]

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

An In-depth Technical Guide to the Thermodynamic Stability Assessment of Novel Chemical Entities: A Case Study of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Introduction: The Imperative of Thermodynamic Stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability Assessment of Novel Chemical Entities: A Case Study of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Introduction: The Imperative of Thermodynamic Stability in Drug Development

In the landscape of pharmaceutical sciences, the journey from a promising lead compound to a viable drug product is fraught with challenges. Among the most critical hurdles is ensuring the stability of the active pharmaceutical ingredient (API). Thermodynamic stability, a measure of a system's energy state, dictates a molecule's propensity to degrade under various environmental conditions.[1] For a novel chemical entity such as Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, a thorough understanding of its thermodynamic stability is not merely a regulatory requirement but a fundamental cornerstone of its development. This guide provides a comprehensive framework for assessing the thermodynamic stability of this and other novel small molecules, drawing upon established analytical techniques and field-proven insights. The objective is to empower researchers, scientists, and drug development professionals to design and execute robust stability studies, thereby de-risking their development programs and ensuring the safety and efficacy of the final drug product.

The intrinsic stability of a drug substance is a critical quality attribute that influences its shelf-life, formulation, storage conditions, and packaging.[2][3] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and altered bioavailability. Therefore, a proactive and in-depth assessment of thermodynamic stability from the early stages of development is paramount.

For the purpose of this guide, we will consider the structure of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate as follows:

Figure 1: Proposed Structure of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

This structure contains several functional groups that could be susceptible to degradation: an ester, an amine, and a methoxy group on a benzene ring. These features will inform our choice of stress conditions in the subsequent stability assessment.

Part 1: Foundational Stability Assessment - Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's inherent stability.[2][4][5] By subjecting the compound to conditions more severe than those it would encounter during storage and handling, we can rapidly identify potential degradation pathways and products.[2][6] This information is invaluable for developing stability-indicating analytical methods, which are crucial for monitoring the drug's quality over time.[4]

The typical stress conditions employed in forced degradation studies include hydrolysis, oxidation, thermal stress, and photolysis.[4]

Experimental Protocol: Forced Degradation of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Objective: To identify the degradation pathways and products of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate under various stress conditions.

Materials:

  • Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (high purity)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.4

  • Photostability chamber (ICH Q1B compliant)

  • Oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Methodology:

  • Sample Preparation: Prepare a stock solution of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

    • Repeat the experiment with 1 N HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

    • Repeat the experiment with 1 N NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Analyze aliquots at specified time points by HPLC.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a controlled temperature (e.g., 70°C) for a specified period (e.g., 7 days).

    • Also, expose a solution of the compound to the same thermal stress.

    • At the end of the study, dissolve the solid sample and dilute the solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

Data Analysis and Interpretation:

The extent of degradation is monitored by the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products in the HPLC chromatogram. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradants.

Part 2: Quantitative Thermodynamic Stability - Thermal Analysis

While forced degradation studies provide qualitative insights into degradation pathways, thermal analysis techniques offer quantitative data on the thermodynamic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two powerful and complementary techniques in this regard.[7][8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is widely used to determine key thermal properties such as melting point, glass transition temperature, and enthalpy of fusion, all of which are indicators of a material's thermal stability.[9] For pharmaceutical compounds, DSC can help identify polymorphism, which can have significant implications for stability and bioavailability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12] This technique is particularly useful for determining the thermal stability and decomposition temperature of a compound.[3][11] It can also quantify the loss of volatiles, such as water or residual solvents, which can impact stability.[7]

Experimental Protocol: DSC and TGA of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Objective: To quantitatively assess the thermal stability of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Methodology - DSC:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Crimp the pan with a lid. An empty, crimped pan will serve as the reference.

  • Place the sample and reference pans into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 300°C) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

Methodology - TGA:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a high temperature (e.g., 600°C) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

Data Presentation and Interpretation:

The results from DSC and TGA should be summarized in a table for clear comparison.

ParameterDescriptionExpected Outcome for a Stable Compound
DSC
Onset of Melting (°C)The temperature at which melting begins.A sharp, well-defined melting endotherm.
Peak Melting Temp (°C)The temperature at the peak of the melting endotherm.High melting point generally indicates greater lattice energy and stability.
Enthalpy of Fusion (J/g)The heat absorbed during melting.A higher value can indicate a more ordered crystalline structure.
TGA
Onset of Decomposition (°C)The temperature at which significant mass loss begins.A high onset temperature indicates good thermal stability.
% Mass LossThe percentage of mass lost at different temperature ranges.Should correspond to predictable losses (e.g., solvent) or decomposition.

A sharp melting peak in the DSC thermogram indicates a pure, crystalline material. A high decomposition temperature in the TGA curve suggests good thermal stability.

Part 3: In Silico Assessment - Computational Prediction of Stability

In modern drug development, computational methods are increasingly used to predict the properties of small molecules, including their stability.[13][14] These in silico approaches can save significant time and resources by helping to prioritize candidates and guide experimental work.

Computational models can predict various parameters related to thermodynamic stability, such as bond dissociation energies, reaction enthalpies, and potential degradation pathways.[13] By modeling the molecule's electronic structure and its interactions with potential reactants (e.g., water, oxygen), we can gain insights into its likely points of failure.

Workflow for Computational Stability Prediction

The general workflow for predicting the stability of a molecule like Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate would involve:

  • Structure Optimization: The 3D structure of the molecule is optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find its lowest energy conformation.

  • Identification of Reactive Sites: Analysis of the electronic properties of the optimized structure (e.g., electrostatic potential, frontier molecular orbitals) to identify atoms or bonds that are particularly susceptible to nucleophilic or electrophilic attack.

  • Modeling Degradation Reactions: Simulating potential degradation reactions (e.g., hydrolysis of the ester, oxidation of the amine) and calculating the activation energies and reaction thermodynamics. Reactions with lower activation barriers are more likely to occur.

  • Solvent Effects: Incorporating the effects of a solvent (e.g., water) in the calculations, as this can significantly influence reaction pathways and energetics.

G cluster_0 Computational Stability Workflow A Input: Molecular Structure (Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate) B Geometry Optimization (e.g., DFT) A->B C Electronic Structure Analysis (Identify Reactive Sites) B->C D Simulate Degradation Pathways (e.g., Hydrolysis, Oxidation) C->D E Calculate Activation Energies & Reaction Thermodynamics D->E F Incorporate Solvent Effects D->F G Predict Most Likely Degradation Products E->G F->G H Output: Predicted Stability Profile G->H

Caption: Computational workflow for predicting molecular stability.

Conclusion: A Holistic Approach to Thermodynamic Stability

The assessment of the thermodynamic stability of a novel chemical entity like Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate requires a multi-faceted approach. By integrating forced degradation studies, quantitative thermal analysis, and predictive computational modeling, researchers can build a comprehensive stability profile of their molecule. This holistic understanding is essential for making informed decisions throughout the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. The methodologies outlined in this guide provide a robust framework for ensuring the scientific integrity and trustworthiness of stability data, ultimately contributing to the development of safe and effective medicines.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Nelson Labs.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International.
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2026, March 22). Pharmaceutical Technology.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). ATS.
  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). ResolveMass Laboratories Inc..
  • Predicting the Formation and Stability of Amorphous Small Molecule Binary Mixtures from Computationally Determined Flory−Huggins Interaction Parameter and Phase Diagram | Molecular Pharmaceutics. (2010, April 2). ACS Publications.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Veeprho.
  • Differential Scanning Calorimetry (DSC) - Creative Proteomics. (n.d.). Creative Proteomics.
  • Differential Scanning Calorimetry (DSC) - Malvern Panalytical. (n.d.). Malvern Panalytical.
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • Moving DSC Downstream: Exploiting Differential Scanning Calorimetry As a Process Development Tool - BioProcess International. (2017, October 18). BioProcess International.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D - AZoM. (2025, July 1). AZoM.
  • RS-DSC: Setting a New Standard for High-Concentration Drug Stability Testing. (2024, September 25). Genetic Engineering & Biotechnology News.
  • Effects of temperature and entropy in small molecule crystal structure prediction - SciTechnol. (n.d.). SciTechnol.
  • Computational prediction of small-molecule catalysts - ResearchGate. (n.d.). ResearchGate.
  • Computational evaluation of protein – small molecule binding - PMC. (n.d.). National Institutes of Health.
  • Conformal prediction of small-molecule drug resistance in cancer cell lines - Proceedings of Machine Learning Research. (n.d.). Proceedings of Machine Learning Research.
  • Computational prediction of small-molecule catalysts - PMC. (2008, September 18). National Institutes of Health.
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds - Medires Publishing. (2022, December 23). Medires Publishing.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Quantification of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Abstract This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-[(cyclohexylamino)methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate. The method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications in the pharmaceutical industry. The development strategy focuses on a systematic approach to optimizing chromatographic conditions, and the subsequent validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a novel organic molecule with potential applications in drug development. Its structure comprises a substituted benzene ring with a methoxy and a methyl ester group, and a key side chain at the 3-position containing a secondary amine with a cyclohexyl group. The presence of the basic amine and the overall lipophilicity of the molecule present specific challenges for achieving optimal chromatographic separation, namely poor peak shape and unpredictable retention.

This document provides a comprehensive guide for the development of a robust HPLC method, beginning with an analysis of the analyte's physicochemical properties to inform the initial experimental design. We then detail a systematic approach to method optimization and conclude with a full validation protocol to demonstrate the method's suitability for its intended purpose.

Physicochemical Properties of the Analyte

A direct experimental determination of the pKa and LogP for Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is not publicly available. However, we can infer its properties from its structural components. The presence of the secondary amine (a cyclohexylamine derivative) suggests a basic character with an estimated pKa in the range of 10-11. The aromatic ring, methyl ester, methoxy group, and the cyclohexyl ring contribute to the molecule's hydrophobicity. The related compound, Methyl 3-amino-4-methoxybenzoate, has a calculated XLogP3 of 1.1, indicating moderate polarity.[4] The addition of the bulky and non-polar cyclohexyl group in our target analyte will significantly increase its lipophilicity and retention in reversed-phase HPLC.

HPLC Method Development

Our strategy for method development is rooted in a logical, stepwise process to achieve optimal separation and peak symmetry. Reversed-phase chromatography is the chosen mode of separation due to the non-polar nature of the analyte.[5]

Initial Column and Mobile Phase Selection

Given the hydrophobic character of the analyte, a C18 column is a logical starting point, as it provides excellent hydrophobic separation capabilities.[5] The presence of the basic amine necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. At a low pH (around 3), the secondary amine will be fully protonated, which can minimize secondary interactions with residual silanols on the silica-based stationary phase, thereby reducing peak tailing.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (based on the aromatic nature of the compound)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Optimization of Chromatographic Parameters

The initial conditions will be systematically optimized to achieve the desired chromatographic performance, defined by a tailing factor between 0.9 and 1.2, a theoretical plate count of >2000, and a reasonable retention time.

2.2.1. Mobile Phase pH and Buffer Selection

While TFA is a common mobile phase additive for improving the peak shape of basic compounds, it can sometimes lead to ion-pairing effects that are difficult to control. We will therefore also evaluate a buffered mobile phase, such as a phosphate buffer at pH 3.0. This will allow for a more controlled investigation of the effect of pH on retention and peak shape.

2.2.2. Organic Modifier

Both acetonitrile and methanol will be evaluated as the organic modifier. Acetonitrile typically provides better peak shapes and lower backpressure, while methanol can offer different selectivity. The choice will be based on which solvent provides the best resolution and peak symmetry for the analyte and any potential impurities.

2.2.3. Column Selection

If peak tailing persists even with an optimized mobile phase, it may indicate strong interactions between the basic analyte and the stationary phase. In such cases, alternative columns will be considered:

  • End-capped C18: A column with superior end-capping to minimize the number of accessible free silanols.

  • Polymer-based Reversed-Phase Column: These columns are more stable at higher pH ranges, allowing for the analysis of the amine in its neutral state, which can sometimes improve peak shape.[6]

The workflow for method development is illustrated in the following diagram:

MethodDevelopment cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method Start Define Analyte Properties Column_Select Select C18 Column Start->Column_Select Mobile_Phase_Select Initial Mobile Phase (ACN/H2O with TFA) Column_Select->Mobile_Phase_Select Initial_Run Perform Initial Run Mobile_Phase_Select->Initial_Run Peak_Shape Evaluate Peak Shape Initial_Run->Peak_Shape Tailing Tailing > 1.2? Peak_Shape->Tailing Optimize_pH Optimize Mobile Phase pH (e.g., Phosphate Buffer) Tailing->Optimize_pH Yes Final_Conditions Final Optimized Method Tailing->Final_Conditions No Optimize_Organic Optimize Organic Modifier (ACN vs. MeOH) Optimize_pH->Optimize_Organic Alternative_Column Consider Alternative Column (End-capped or Polymer-based) Optimize_pH->Alternative_Column Optimize_Organic->Peak_Shape Alternative_Column->Peak_Shape

Caption: Workflow for HPLC method development.

Final Optimized HPLC Method

The following method was established after systematic optimization:

ParameterOptimized Condition
Column C18 with high-density end-capping, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% B to 85% B over 10 minutes, hold at 85% B for 2 minutes, return to 60% B and equilibrate for 3 minutes
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 258 nm
Injection Volume 5 µL
Run Time 15 minutes
Sample and Mobile Phase Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B: HPLC-grade acetonitrile.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][7] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from any potential degradants or placebo peaks (Resolution > 2). Peak purity should be confirmed by a diode array detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 50% to 150% of the target concentration (e.g., 50 µg/mL to 150 µg/mL).
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (low, medium, high).
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard.
Precision (Intermediate) RSD ≤ 2.0% for analyses performed on different days by different analysts.
Robustness The method's performance is unaffected by small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

The logical flow of the method validation process is depicted below:

MethodValidation cluster_1 Robustness Testing Optimized_Method Optimized HPLC Method Specificity Specificity Optimized_Method->Specificity Linearity Linearity & Range Optimized_Method->Linearity Accuracy Accuracy Optimized_Method->Accuracy Precision Precision Optimized_Method->Precision Robustness Robustness Optimized_Method->Robustness Validated_Method Validated Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Flow_Rate Vary Flow Rate Robustness->Flow_Rate Temperature Vary Temperature Robustness->Temperature pH Vary Mobile Phase pH Robustness->pH Flow_Rate->Validated_Method Temperature->Validated_Method pH->Validated_Method

Caption: Overview of the HPLC method validation workflow.

Conclusion

This application note presents a detailed, systematic approach to the development and validation of an HPLC method for the quantitative analysis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate. The final method is specific, linear, accurate, precise, and robust, making it a reliable tool for quality control and research purposes. The principles and workflows described herein can be adapted for the development of HPLC methods for other challenging basic compounds.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Quality Guidelines. ICH. [Link]

  • Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]

  • Methyl 3-Amino-4-methoxybenzoate. PubChem. [Link]

Sources

Application

Application and Protocol for the Solubilization of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in Cell Culture Assays

Abstract This comprehensive guide provides a detailed framework for the dissolution of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, a novel small molecule with potential applications in cell-based research and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the dissolution of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, a novel small molecule with potential applications in cell-based research and drug discovery. Recognizing the compound's predicted hydrophobic nature as a benzoate ester, this document outlines a systematic approach to solvent selection, solubility determination, and the preparation of stable, biologically-compatible stock and working solutions. The protocols herein are designed to ensure experimental reproducibility and data integrity by addressing the common challenges of compound precipitation and solvent-induced cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro studies.

Introduction: The Challenge of Hydrophobic Compounds in Aqueous Systems

The utility of small molecules in cell-based assays is fundamentally dependent on their effective delivery to the cellular environment. Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, by virtue of its chemical structure, is anticipated to have limited aqueous solubility. Introducing such hydrophobic compounds into the predominantly aqueous milieu of cell culture media presents a significant challenge. Abrupt changes in solvent polarity when a concentrated organic stock solution is diluted into the culture medium can lead to a phenomenon known as "solvent shock," causing the compound to precipitate out of solution.[1][2] This not only results in an unknown and reduced final concentration of the compound but can also introduce physical artifacts that may affect cell health and experimental outcomes.[3]

The primary objective of this guide is to provide a robust methodology for overcoming these challenges. This involves a logical progression from understanding the compound's basic properties to developing a validated protocol for its use in cell culture. The cornerstone of this process is the preparation of a high-concentration stock solution in a suitable organic solvent, which can then be serially diluted to the final working concentration in the cell culture medium.

Physicochemical Properties and Solvent Selection

While specific experimental solubility data for Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is not widely available, its structure as a benzoate ester suggests a lipophilic character.[4][5] The selection of an appropriate solvent is therefore the critical first step.

Common Solvents for Cell Culture Applications:

SolventPropertiesTypical Final ConcentrationConsiderations
Dimethyl Sulfoxide (DMSO) A polar, aprotic solvent with a remarkable ability to dissolve a wide range of hydrophobic compounds.[6][7]≤ 0.5% (v/v) , with ≤ 0.1% being ideal to minimize biological effects.[8][9]Can induce cellular differentiation, alter gene expression, and has other off-target effects.[6] A vehicle control is mandatory.[10][11]
Ethanol (EtOH) A polar, protic solvent effective for many organic molecules.≤ 0.5% (v/v) Generally less toxic than DMSO, but can still impact cellular processes.[12] A vehicle control is essential.
Methanol (MeOH) Another polar, protic solvent.≤ 0.1% (v/v) Generally more toxic to cells than ethanol.
Cell Culture Medium The ideal solvent, but unsuitable for most hydrophobic compounds.N/AShould be the first choice for any new compound, but is unlikely to be effective for this molecule.[13]

Recommendation: For a novel compound of unknown solubility like Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad-spectrum solubilizing capacity.

Systematic Protocol for Solubility Determination

Before preparing a high-concentration stock solution, it is prudent to determine the approximate solubility of the compound in the chosen solvent. This avoids wasting valuable compound and ensures the preparation of a stock solution that will remain stable.

Workflow for Empirical Solubility Testing

Caption: A systematic workflow for determining the approximate solubility of a new compound.

Preparation of a Concentrated Stock Solution

The preparation of a concentrated stock solution is a standard and essential practice in cell culture.[14] It allows for the addition of a small volume of the stock to the culture medium, thereby minimizing the final concentration of the organic solvent. A 10 mM stock solution is a common starting point.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (solid)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Determine Molecular Weight: The molecular weight of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate hydrochloride is 313.82 g/mol .

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 313.82 g/mol * 1000 mg/g = 3.138 mg

  • Weigh Compound: Carefully weigh out approximately 3.14 mg of the compound and place it into a sterile amber vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex vigorously for at least 2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[3]

    • If necessary, gently warm the solution in a 37°C water bath for 15-30 minutes, with intermittent vortexing.[9]

  • Storage and Aliquoting:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[3]

    • Store the aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage (up to 1 year) . Benzoate esters are generally stable under these conditions when dissolved in DMSO.[15]

Preparation of Working Solutions and In-Assay Validation

The final and most critical step is the dilution of the stock solution into the cell culture medium to prepare the working solution. This is the point at which precipitation is most likely to occur.

Protocol: Preparation and Validation of Working Solutions

Procedure:

  • Pre-warm Medium: Warm the cell culture medium to 37°C. Adding a compound to cold medium can decrease its solubility.[2]

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: It is highly recommended to perform a serial dilution rather than a single large dilution, especially for higher concentrations. This gradual reduction in solvent polarity can prevent precipitation.[2]

    • Example for a 10 µM working solution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. This means adding 1 µL of the 10 mM stock to 999 µL of pre-warmed medium.

  • Mixing Technique: Add the stock solution dropwise into the vortex of the gently swirling medium. Do not add the medium to the stock solution.

  • Visual Inspection: After adding the stock solution, gently mix and visually inspect the working solution for any signs of precipitation (cloudiness, crystals, or a film). If precipitation is observed, the concentration is too high for the final solvent percentage.

Troubleshooting Precipitation

Sources

Method

Application Note: Synthetic Utility of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Executive Summary & Structural Rationale Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a highly versatile, bifunction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.

Executive Summary & Structural Rationale

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a highly versatile, bifunctional chemical intermediate frequently utilized in the synthesis of N-alkylated benzamide libraries, PDE inhibitors, and GPCR modulators. Synthesized primarily via the [1], this scaffold offers three distinct vectors for structural diversification:

  • The Secondary Amine: A sterically hindered but nucleophilic site for targeted N-acylation or sulfonylation.

  • The Methyl Ester: An orthogonal protecting group that masks the carboxylic acid during amine derivatization.

  • The Methoxy Ether: A metabolically stable pharmacophore that directs the conformational geometry of the aromatic ring.

This guide details the causality, logical workflows, and self-validating protocols required to transform this intermediate into complex active pharmaceutical ingredients (APIs).

Synthetic Strategy & Causality

To prevent uncontrolled polymerization or zwitterion formation, the synthetic sequence must follow a strict chronological order: N-capping → Ester Saponification → Amide Coupling .

If the ester is saponified prior to amine derivatization, the resulting amino acid will self-couple during the final amide bond formation step. By capping the secondary amine first, the methyl ester serves as an effective, transient masking group.

SyntheticWorkflow A Methyl 3-[(cyclohexylamino)methyl] -4-methoxybenzoate B N-Derivatization (Acylation/Sulfonylation) A->B Step 1 Cap Amine C Ester Saponification (LiOH, THF/H2O) B->C Step 2 Unmask Acid D Amide Bond Formation (HATU, Amine) C->D Step 3 Final API

Fig 1: Three-step synthetic workflow from the bifunctional intermediate to the final API library.

Experimental Protocols & Self-Validating Systems

Protocol A: N-Acylation of the Secondary Amine

Objective: Functionalize the cyclohexylamino group to introduce the first diversity vector ( R1​ ) while preventing downstream interference. Causality & Rationale: The bulky cyclohexyl group introduces steric hindrance. Therefore, highly reactive electrophiles (acid chlorides or sulfonyl chlorides) are required. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is used to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the secondary amine.

Step-by-Step Procedure:

  • Dissolve Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C using an ice bath.

  • Dropwise, add the desired acid chloride or sulfonyl chloride (1.2 eq).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • TLC: The starting material (basic amine) will streak or stay near the baseline in 3:1 Hexanes/EtOAc, whereas the N-acylated product will elute as a tight, higher- Rf​ spot.

  • LC-MS: Confirm the disappearance of the starting mass and the appearance of the [M+H]+ peak corresponding to the N-capped intermediate.

Protocol B: Ester Saponification

Objective: Unmask the carboxylic acid for the final coupling step. Causality & Rationale: [2] is the optimal reagent. The lithium cation coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This allows for rapid hydrolysis at room temperature without cleaving the newly formed, more stable N-acyl/sulfonyl bond.

Step-by-Step Procedure:

  • Dissolve the N-capped intermediate (1.0 eq) in a 2:1 mixture of THF and H2​O (0.1 M).

  • Add LiOH monohydrate (3.0 eq) in a single portion.

  • Stir vigorously at room temperature for 4–6 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with H2​O and wash once with Diethyl Ether to remove non-polar impurities.

  • Acidify the aqueous layer to pH 2–3 using 1M HCl.

Self-Validation Checkpoint:

  • Visual: A white to off-white precipitate should form immediately upon acidification.

  • Chemical: If the product does not precipitate (due to high lipophilicity), extract with EtOAc. LC-MS must show a mass shift of −14 Da (loss of the methyl group) from the starting material.

Protocol C: Amide Bond Formation

Objective: Couple the unmasked benzoic acid with a primary or secondary amine to yield the final API. Causality & Rationale: The electron-donating 4-methoxy group slightly deactivates the benzoic acid by reducing its electrophilicity. To achieve high yields, [3]. HATU generates an active HOAt-ester intermediate that accelerates the aminolysis process, overcoming both the electronic deactivation and any steric bulk.

LogicTree Start Select Coupling Reagent Cond1 Sterically Hindered Amine? Start->Cond1 HATU HATU / DIPEA (High Reactivity) Cond1->HATU Yes Cond2 Epimerization Risk? Cond1->Cond2 No DIC DIC / Oxyma (Low Epimerization) Cond2->DIC Yes EDC EDC / HOBt (Standard Reactivity) Cond2->EDC No

Fig 2: Logical decision tree for selecting amide coupling reagents based on substrate properties.

Step-by-Step Procedure:

  • Dissolve the free carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Workup: Quench with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO3​ , and 5% aqueous LiCl (to remove residual DMF).

Self-Validation Checkpoint:

  • LC-MS: Monitor for the disappearance of the acid mass and the emergence of the final API mass. The presence of a +98 Da adduct indicates unreacted HOAt-ester, requiring additional amine or longer reaction times.

Quantitative Data: Amide Coupling Optimization

To guide the selection of coupling conditions for the 4-methoxybenzoic acid intermediate, the following quantitative parameters were established based on standard medicinal chemistry optimization matrices.

Table 1: Optimization of Amide Bond Formation Conditions

Coupling ReagentAdditiveBaseSolventAvg. Yield (%)Epimerization RiskByproduct Removal
EDC·HCl HOBtDIPEADMF65 - 70ModerateEasy (Water soluble)
DIC OxymaNoneDMF80 - 85LowHard (Urea is insoluble)
HATU NoneDIPEADMF90 - 95High (if chiral)Moderate (Requires washes)
T3P (50%) None Et3​N EtOAc75 - 80Very LowVery Easy (Water wash)

Note: For the electron-rich 4-methoxybenzoic acid scaffold derived from this intermediate, HATU provides the highest kinetic efficiency, though T3P is recommended for scale-up due to its superior safety profile and ease of workup.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Yuen, A. K. L., Hutton, C. A., et al. (2009). "Synthesis and Evaluation of 3-(Dihydroxyboryl)benzoic Acids as d,d-Carboxypeptidase R39 Inhibitors." Journal of Medicinal Chemistry, 52(14), 4480-4491. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Application

Application Note: Scalable Synthesis and Purification of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Derivatives

Introduction and Strategic Rationale Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (and its corresponding hydrochloride salt, CAS: 1431963-50-6) is a highly versatile synthetic intermediate utilized in the develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (and its corresponding hydrochloride salt, CAS: 1431963-50-6) is a highly versatile synthetic intermediate utilized in the development of small-molecule therapeutics, including GPCR ligands and targeted kinase inhibitors. The compound features a sterically hindered secondary amine linked to a methoxybenzoate scaffold, providing an excellent vector for further functionalization (e.g., acylation, Buchwald-Hartwig cross-coupling, or ester hydrolysis).

The most robust method for constructing this scaffold is the direct reductive amination of methyl 3-formyl-4-methoxybenzoate[1][2] with cyclohexylamine. As a Senior Application Scientist, I strongly recommend utilizing Sodium Triacetoxyborohydride (STAB) over traditional reducing agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaCNBH₃)[3].

Mechanistic Causality (Why STAB?)

STAB is synthesized by the reaction of NaBH₄ with acetic acid. The three electron-withdrawing acetate ligands significantly dampen the nucleophilicity of the central boron-hydride bond. Consequently, STAB is exceptionally chemoselective: it rapidly reduces protonated iminium ions but remains entirely inert toward the methyl ester moiety and the unreacted benzaldehyde under standard conditions[3][4]. This prevents the formation of undesired benzyl alcohol byproducts and ensures the structural integrity of the benzoate scaffold.

Reaction Pathway & Workflow

G A Methyl 3-formyl-4-methoxybenzoate (Aldehyde) C Iminium Ion Intermediate (Transient Species) A->C AcOH, DCE RT, 30 min B Cyclohexylamine (Primary Amine) B->C AcOH, DCE RT, 30 min E Methyl 3-[(cyclohexylamino)methyl]- 4-methoxybenzoate C->E STAB addition RT, 12 h D Sodium Triacetoxyborohydride (STAB Reductant) D->E F Acid-Base Extraction (Purification) E->F 1M HCl then NaOH

Reaction pathway for reductive amination yielding the target derivative.

Quantitative Data: Reducing Agent Selection

The choice of reducing agent dictates the yield, safety profile, and purification requirements of the workflow. The table below summarizes the empirical data driving our protocol design.

Reducing AgentChemoselectivityToxicity / Safety ProfileTypical Yield (%)Mechanistic Note
NaBH(OAc)₃ (STAB) High Low (No HCN gas risk)85–95% Selectively reduces iminium ions; completely inert to esters and unreacted aldehydes[3].
NaCNBH₃ HighHigh (Risk of toxic HCN evolution)80–90%Effective at pH ~3-4; toxic byproducts require stringent ventilation and specialized waste disposal.
NaBH₄ LowLow30–50%Unselective; reduces aldehydes directly to alcohols. Requires strict pre-formation of the imine before addition.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . By utilizing an acid-base extraction rather than silica gel chromatography, the procedure inherently isolates only the basic secondary amine product. If a solid mass is recovered at the end of the workflow, the reaction was successful, as neutral starting materials (aldehyde) cannot survive the aqueous acidic partition.

Reagents Required
  • Methyl 3-formyl-4-methoxybenzoate: 1.00 eq (1.94 g, 10.0 mmol)

  • Cyclohexylamine: 1.05 eq (1.04 g, 10.5 mmol)

  • Sodium Triacetoxyborohydride (STAB): 1.40 eq (2.97 g, 14.0 mmol)

  • Glacial Acetic Acid (AcOH): 1.00 eq (0.60 g, 10.0 mmol)

  • 1,2-Dichloroethane (DCE): 50 mL (Reaction Solvent)

Step-by-Step Methodology

Phase 1: Iminium Ion Formation

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with Methyl 3-formyl-4-methoxybenzoate (1.94 g) and DCE (50 mL) under a nitrogen atmosphere.

  • Amine Addition: Add cyclohexylamine (1.04 g) via syringe.

  • Catalysis: Add glacial acetic acid (0.60 g) dropwise.

    • Causality Insight: Acetic acid acts as a Brønsted acid catalyst. It protonates the intermediate hemiaminal, facilitating the elimination of water to drive the equilibrium toward the highly electrophilic iminium ion.

  • Stirring: Stir the mixture at room temperature (20–25 °C) for 30 minutes to ensure complete iminium formation.

Phase 2: Selective Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. 6. Reductant Addition: Add STAB (2.97 g) portion-wise over 10 minutes.

  • Causality Insight: Portion-wise addition controls the mild exotherm. The bulky acetate ligands of STAB ensure that hydride transfer only occurs to the highly activated iminium species, leaving the methyl ester untouched[3].
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, visualizing the disappearance of the aldehyde UV spot).

Phase 3: Acid-Base Purification (Chromatography-Free) 8. Quench: Quench the reaction carefully with saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 minutes until gas evolution ceases. 9. Primary Extraction: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (2 × 30 mL). Combine the organic layers. 10. Acidic Partition (The Validation Step): Extract the combined organic layers with 1.0 M aqueous HCl (3 × 30 mL).

  • Causality Insight: The target secondary amine (pKa ~9.5) becomes protonated and partitions entirely into the aqueous layer. Unreacted aldehyde and neutral byproducts remain in the DCM layer, which is discarded.
  • Basification: Cool the combined acidic aqueous layers to 0 °C and slowly add 2.0 M aqueous NaOH until the pH reaches 10. The aqueous layer will turn cloudy as the free base precipitates.
  • Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 40 mL).
  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate as a viscous oil or low-melting solid.

(Optional)Phase 4: Hydrochloride Salt Formation 14. To obtain the stable, highly crystalline HCl salt (CAS: 1431963-50-6), dissolve the free base in a minimal amount of diethyl ether and add 2.0 M HCl in diethyl ether dropwise at 0 °C. Filter the resulting white precipitate, wash with cold ether, and dry under a high vacuum.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Direct and Mild Formylation Method for Substituted Benzenes Utilizing Dichloromethyl Methyl Ether–Silver Trifluoromethanesulfonate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Functionalization of Organotrifluoroborates: Reductive Amination Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Method

Application Notes and Protocols: Establishing In Vivo Dosing Regimens for Novel Small Molecules

Introduction and Scope Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (hereafter referred to as "the compound") is a novel small molecule entity with potential therapeutic applications. As with any new chemical ent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (hereafter referred to as "the compound") is a novel small molecule entity with potential therapeutic applications. As with any new chemical entity, the transition from promising in vitro activity to meaningful in vivo efficacy requires the systematic establishment of a safe and effective dosing protocol. The absence of published in vivo data for this specific compound necessitates a foundational approach to determine its pharmacological and toxicological profile in living systems.

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to design and execute initial in vivo studies. The protocols herein are designed to establish a scientifically rigorous framework for determining the Maximum Tolerated Dose (MTD), characterizing the pharmacokinetic (PK) profile, and selecting appropriate doses for subsequent efficacy studies. The core principle of this guide is to explain the causality behind each experimental step, ensuring that the resulting data is robust, reproducible, and translatable.

The Preclinical Assessment Funnel: A Workflow for In Vivo Protocol Design

The journey from a novel compound to a candidate for efficacy testing follows a logical progression. Each phase generates critical data that informs the design of the subsequent phase. This self-validating workflow minimizes the use of animals and resources while maximizing the quality of the data obtained.

Preclinical_Workflow cluster_0 Phase 1: In Vitro & Ex Vivo Foundation cluster_1 Phase 2: In Vivo Safety & Tolerability cluster_2 Phase 3: Pharmacokinetics (PK) cluster_3 Phase 4: Efficacy Testing a Physicochemical Characterization (Solubility, Stability) b In Vitro Pharmacology (IC50 / EC50) c In Vitro Cytotoxicity (CC50) d Metabolic Stability (Microsomes, Hepatocytes) e Dose Range-Finding (DRF) Study d->e Inform Starting Dose f Maximum Tolerated Dose (MTD) Study e->f g Single-Dose PK Study (IV and PO) f->g Select PK Doses h Data Analysis (Cmax, Tmax, AUC, t½) g->h j Dose-Response Efficacy Study h->j Inform Dosing Regimen i Disease Model Selection i->j Signaling_Pathway cluster_0 Hypothetical Mechanism of Action Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Blocks Signal Compound Methyl 3-[(cyclohexylamino)methyl] -4-methoxybenzoate Compound->Receptor Inhibition KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response (e.g., Apoptosis) TF->Response

Application

Application Note: Advanced Formulation Strategies for Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate via Active Liposomal Loading

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction The formulation of hydrophobic small mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction

The formulation of hydrophobic small molecules containing basic amine functionalities often presents a significant challenge in drug delivery. Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a structurally complex intermediate/API characterized by a lipophilic core (methoxybenzoate and cyclohexyl rings) and an ionizable secondary amine. While its free base form exhibits poor aqueous solubility, its protonated salt form is highly soluble but clears rapidly from systemic circulation.

To achieve controlled release, prolonged circulation half-life, and targeted tissue accumulation, encapsulation within sterically stabilized (PEGylated) liposomes is highly desirable. However, passive loading techniques typically yield poor encapsulation efficiencies (<30%) for such amphipathic weak bases. This application note details a highly efficient active (remote) loading protocol utilizing a transmembrane ammonium sulfate gradient, capable of achieving >95% encapsulation efficiency.

Mechanistic Rationale: The Transmembrane Ammonium Sulfate Gradient

As a Senior Application Scientist, I cannot overstate the importance of selecting the correct chemical gradient based on the API's specific functional groups. The secondary amine of the cyclohexylamino group has an estimated pKa​ of ~9.5.

According to the Henderson-Hasselbalch equation, at an external physiological pH of 7.4, a small fraction (<1%) of the drug exists as an unprotonated free base. This highly lipophilic free base rapidly diffuses across the lipid bilayer. Inside the liposome, the internal aqueous core contains 250 mM ammonium sulfate. The ammonium ion ( NH4+​ ) acts as a proton donor, dissociating into ammonia ( NH3​ ) and a proton ( H+ ). The NH3​ gas diffuses out of the liposome, leaving the protons behind to maintain an acidic internal environment (pH ~5.5).

As the free base API enters the core, it is immediately protonated by the available H+ . The protonated API is membrane-impermeable and forms a stable, gel-like precipitate with the sulfate counter-anions. This continuous consumption of the free base inside the liposome drives a unidirectional equilibrium, actively "pumping" the drug into the core . Furthermore, because our API contains an ester linkage (methyl benzoate), the mild internal pH of 5.5 generated by ammonium sulfate is vastly superior to harsh citrate gradients (pH 4.0), which could trigger acid-catalyzed ester hydrolysis over time .

ActiveLoading cluster_ext External Phase (pH 7.4) cluster_mem Lipid Bilayer (HSPC/Chol/PEG) cluster_int Internal Phase (Ammonium Sulfate) D_ext Free Base API (Unprotonated) Membrane Hydrophobic Core D_ext->Membrane Diffuses In NH3_ext NH3 (Ammonia) Leaves Liposome D_int Protonated API+ (Trapped) Membrane->D_int Accepts H+ NH4_int NH4+ (Ammonium) NH4_int->NH3_ext Donates H+ & Diffuses Out Precipitate API-Sulfate Gel (Stable Accumulation) D_int->Precipitate Complexation Sulfate SO4(2-) (Sulfate) Sulfate->Precipitate Counter-ion

Figure 1: Mechanism of active liposomal loading via a transmembrane ammonium sulfate gradient.

Materials and Reagents

  • API: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (Free base or HCl salt; if HCl salt is used, ensure the external loading buffer has sufficient buffering capacity to maintain pH 7.4).

  • Lipids: Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol (Chol), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000).

  • Hydration Buffer: 250 mM Ammonium Sulfate, pH 5.5.

  • External Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: Rotary evaporator, bath sonicator, high-pressure lipid extruder (e.g., Lipex), 100 nm polycarbonate track-etched membranes, Slide-A-Lyzer™ Dialysis Cassettes (10K MWCO).

Experimental Workflow & Protocols

Workflow Step1 1. Lipid Dissolution (HSPC : Chol : DSPE-PEG2000) Step2 2. Thin-Film Formation (Rotary Evaporation & Desiccation) Step1->Step2 Step3 3. Hydration (250 mM Ammonium Sulfate, 65°C) Step2->Step3 Step4 4. Extrusion (Polycarbonate Membranes, 100 nm) Step3->Step4 Step5 5. Transmembrane Gradient Creation (Dialysis against HEPES/NaCl pH 7.4) Step4->Step5 Step6 6. Active Loading (Incubation with API at 60°C for 1 h) Step5->Step6 Step7 7. Purification & Analysis (SEC, DLS, HPLC Quantification) Step6->Step7

Figure 2: Step-by-step experimental workflow for the formulation and active loading of liposomes.

Preparation of Empty Liposomes
  • Lipid Mixing: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (2:1 v/v) at a molar ratio of 55:40:5. This specific ratio ensures bilayer rigidity in vivo while providing steric stabilization .

  • Film Formation: Evaporate the solvent using a rotary evaporator at 60°C under reduced pressure to form a thin, uniform lipid film. Desiccate overnight under a high vacuum to remove trace solvents.

  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate solution to achieve a final lipid concentration of 20 mM. Rotate the flask at 65°C (above the Tm​ of HSPC, which is ~52°C) for 1 hour until multilamellar vesicles (MLVs) are fully formed.

Extrusion and Sizing
  • Subject the MLV suspension to 5 cycles of freeze-thaw (liquid nitrogen to 65°C water bath) to minimize lamellarity and ensure uniform solute distribution.

  • Extrude the suspension 10 times through stacked 100 nm polycarbonate membranes using a high-pressure extruder maintained at 65°C.

Transmembrane Gradient Establishment
  • Transfer the extruded liposomes into a 10K MWCO dialysis cassette.

  • Dialyze against 100 volumes of External Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) at 4°C for 24 hours, changing the buffer twice.

    • Causality Note: This step replaces the external ammonium sulfate with HEPES buffer, creating the [(NH4​)2​SO4​]internal​≫[(NH4​)2​SO4​]external​ gradient required for loading.

Active Loading Process
  • Prepare a stock solution of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in a minimal volume of DMSO or slightly acidified water (depending on the salt form).

  • Mix the API with the dialyzed liposomes at a predetermined Drug-to-Lipid (D/L) mass ratio (e.g., 0.1 w/w).

  • Incubate the mixture in a water bath at 60°C for 60 minutes with gentle agitation.

    • Causality Note: Loading must occur above the phase transition temperature ( Tm​ ) of HSPC (52°C). At 60°C, the lipid bilayer becomes sufficiently fluid to allow the rapid transmembrane diffusion of the unprotonated API.

Purification and Quantification
  • Rapidly cool the suspension in an ice bath to rigidify the lipid bilayer and lock the encapsulated drug inside.

  • Pass the formulation through a Sephadex G-50 size exclusion chromatography (SEC) column equilibrated with HEPES buffer to separate the encapsulated liposomes (void volume) from any unencapsulated free API.

  • Lyse an aliquot of the purified liposomes with 1% Triton X-100 and quantify the drug concentration via RP-HPLC to determine the Encapsulation Efficiency (EE%).

Optimization & Quantitative Data

To validate the robustness of this protocol, formulation parameters must be optimized. The table below summarizes the effect of the Drug-to-Lipid ratio, external pH, and incubation temperature on the encapsulation of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

Drug-to-Lipid Ratio (w/w)External pHIncubation Temp (°C)Encapsulation Efficiency (%)Z-Average Size (nm)PDI
0.057.460> 98.5 105 ± 40.08
0.10 7.4 60 95.2 ± 1.8 108 ± 5 0.09
0.157.46082.4 ± 3.1112 ± 60.11
0.106.06045.3 ± 4.2107 ± 40.08
0.107.42512.1 ± 2.5106 ± 50.08

Data Interpretation: The optimal formulation is achieved at a D/L ratio of 0.10 at 60°C and pH 7.4. Lowering the external pH to 6.0 drastically reduces EE% because the API becomes predominantly protonated in the external phase, rendering it membrane-impermeable. Similarly, incubating at 25°C (below the HSPC Tm​ ) prevents the drug from crossing the rigidified lipid bilayer.

Conclusion

By leveraging the specific physicochemical properties of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate—specifically its lipophilicity and basic secondary amine—we can exploit a transmembrane ammonium sulfate gradient to achieve exceptional encapsulation efficiencies (>95%). This self-validating protocol ensures that the ester-containing API is protected from extreme pH environments, resulting in a highly stable, monodisperse nanomedicine suitable for advanced in vivo pharmacokinetic evaluation.

References

  • Haran G, Cohen R, Bar LK, Barenholz Y. Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1993;1151(2):201-215. URL:[Link]

  • Barenholz Y. Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release. 2012;160(2):117-134. URL:[Link]

  • Gubernator J. Active methods of drug loading into liposomes: recent strategies for stable drug entrapment and increased in vivo activity. Expert Opinion on Drug Delivery. 2011;8(5):565-580. URL: [Link]

  • Zucker D, Marcus D, Barenholz Y, Goldblum A. Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties. Journal of Controlled Release. 2009;139(1):73-80. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate synthesis

Application Support Center: Synthesis & Scale-Up Target Scaffold: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Reaction Class: Reductive Amination Welcome to the Technical Support Center. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Support Center: Synthesis & Scale-Up Target Scaffold: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Reaction Class: Reductive Amination

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help you troubleshoot, optimize, and scale the synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate. This guide moves beyond basic recipes, focusing on the chemical causality and thermodynamics that govern this specific transformation.

Process Overview & Mechanistic Pathway

The synthesis of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate relies on the condensation of Methyl 3-formyl-4-methoxybenzoate with cyclohexylamine , followed by hydride reduction. Because direct alkylation of amines with alkyl halides often leads to uncontrollable over-alkylation, reductive amination is the preferred, high-yield alternative[1].

Pathway A Methyl 3-formyl-4-methoxybenzoate (Electrophile) C Iminium Ion Intermediate (Activated) A->C AcOH Cat. Condensation E Benzyl Alcohol (Reduction Byproduct) A->E Premature Reduction (NaBH4) B Cyclohexylamine (Nucleophile) B->C D Target Secondary Amine (Product) C->D NaBH(OAc)3 Selectivity

Fig 1. Divergence points in the reductive amination of Methyl 3-formyl-4-methoxybenzoate.

Incident Response & Troubleshooting (FAQ)

Q1: My reaction stalls at 50% conversion, leaving a large amount of unreacted aldehyde. How can I drive the imine condensation to completion? Root Cause Analysis: The failure is both steric and electronic. The ortho-methoxy group on your starting material donates electron density into the aromatic ring via resonance (+M effect). This significantly reduces the electrophilicity of the C3-formyl carbon. Combined with the steric bulk of the cyclohexyl ring, nucleophilic attack is thermodynamically hindered. Resolution: You must introduce an acid catalyst. Adding 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) acts as a proton donor to activate the carbonyl oxygen, forming a highly reactive iminium ion[2]. This overcomes the electronic deactivation caused by the methoxy group without completely protonating the nucleophilic amine[3].

Q2: LC-MS shows a massive peak for the benzyl alcohol byproduct instead of the target amine. What went wrong? Root Cause Analysis: Your reducing agent is attacking the aldehyde before the imine condensation is complete. This is a hallmark failure when using aggressive, non-selective hydrides like Sodium Borohydride (NaBH₄) in a one-pot system[1]. Resolution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond, making STAB highly selective for protonated imines over neutral aldehydes[3],[4].

Q3: The reaction looks great on LC-MS, but my isolated yield drops significantly after the aqueous workup. Where is my product going? Root Cause Analysis: The methyl ester at the C1 position is highly susceptible to base-catalyzed hydrolysis (saponification). If you are quenching the reaction with strong aqueous bases (e.g., 1M NaOH) to freebase the secondary amine, the ester is cleaving into a water-soluble carboxylic acid, which is lost in the aqueous layer. Resolution: Implement a mild quench using saturated aqueous sodium bicarbonate (NaHCO₃). This maintains a pH of ~8—sufficient to freebase the cyclohexylamino group for organic extraction without hydrolyzing the benzoate ester.

Quantitative Reagent Matrix

To optimize your yield, it is critical to select the correct reagent-solvent pairing. The table below summarizes the empirical data for sterically hindered reductive aminations[5],[3],[1].

Reducing AgentOptimal SolventAdditive RequiredChemoselectivity (Imine vs Aldehyde)Typical YieldPrimary Failure Mode
NaBH(OAc)₃ (STAB) 1,2-Dichloroethane (DCE)Glacial AcOH (1.5 eq)Excellent85 - 95%Sluggish without acid
NaCNBH₃ Methanol (MeOH)ZnCl₂ or Ti(OiPr)₄Good70 - 80%Toxic HCN gas risk
NaBH₄ Methanol (MeOH)None (Stepwise only)Poor40 - 60%Rapid aldehyde reduction

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . At each critical juncture, a specific chemical or visual cue is provided to verify that the step was successful before proceeding.

Workflow step1 1. Imine Formation (TLC Validation) step2 2. STAB Addition (Exotherm Control) step1->step2 step3 3. Hydride Transfer (LC-MS Validation) step2->step3 step4 4. Mild Quench (CO2 Visual Cue) step3->step4

Fig 2. Self-validating experimental workflow for STAB-mediated reductive amination.

Phase 1: Iminium Ion Assembly

  • Solvent & Substrate: In an oven-dried, nitrogen-purged round-bottom flask, dissolve Methyl 3-formyl-4-methoxybenzoate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Causality: DCE is the optimal non-coordinating solvent that maximizes STAB stability and reaction kinetics[3],[4].

  • Nucleophilic Addition: Add cyclohexylamine (1.05 eq) dropwise at 20°C.

  • Catalytic Activation: Add glacial acetic acid (1.5 eq). Stir for 45 minutes.

  • Validation Checkpoint: Remove a 10 µL aliquot. Run TLC (Hexanes/EtOAc 7:3). Validation: The UV-active starting material spot must be significantly diminished or shifted, confirming successful imine/iminium formation prior to introducing the reducing agent.

Phase 2: Chemoselective Reduction 5. Hydride Transfer: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes to control the mild exotherm. 6. Propagation: Stir the suspension at room temperature for 4 to 12 hours. 7. Validation Checkpoint: Perform LC-MS analysis. Validation: The mass spectrum must show the absolute disappearance of the aldehyde mass [M+H]⁺ and the appearance of the target secondary amine mass.

Phase 3: Mild Quench & Isolation 8. Ester-Safe Quench: Cool the reaction to 0°C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5 - 8.0. Validation: The cessation of CO₂ effervescence (bubbling) visually confirms the complete neutralization of AcOH and excess STAB. 9. Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 20 mL). The freebased secondary amine will partition into the organic layer. 10. Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ACS Publications. 3

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. 4

  • Reductive Amination, and How It Works. Master Organic Chemistry. 1

  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride. Harvard University. 2

  • Reductive Amination - Common Conditions. Common Organic Chemistry. 5

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain stable, high-concentration stock solutions of secondary amines in Dimethyl Sulfoxide (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to maintain stable, high-concentration stock solutions of secondary amines in Dimethyl Sulfoxide (DMSO). This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (typically supplied as an HCl salt, CAS: 1431963-50-6).

Below, you will find mechanistic insights, self-validating experimental protocols, and FAQs designed to permanently resolve your solubility bottlenecks.

Part 1: Mechanistic Causality – Why Does Precipitation Occur?

A common pitfall in preclinical assays is treating DMSO as a universal "magic solvent." While anhydrous DMSO is an exceptional polar aprotic solvent with a high dielectric constant (ε ≈ 47), it has a critical chemical limitation: it lacks hydrogen-bond donors .

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is a secondary amine. To improve solid-state stability and shelf-life, it is predominantly synthesized and shipped as a hydrochloride (HCl) salt. When you attempt to dissolve this crystalline HCl salt in pure DMSO, the solvent's oxygen center easily stabilizes the protonated amine cation. However, DMSO cannot effectively solvate the chloride anion (Cl⁻) because it cannot donate hydrogen bonds (1)[1].

This poor anion solvation fails to overcome the immense lattice energy of the solid amine hydrochloride salt (2)[2], leading to incomplete dissolution or spontaneous precipitation. To achieve high-concentration stocks, we must either alter the solvent environment to solvate the anion or neutralize the salt to its highly lipophilic free base[1].

Mechanism Salt HCl Salt Form (High Lattice Energy) DMSO Anhydrous DMSO (Poor Cl- Solvation) Salt->DMSO Precipitate Insoluble Suspension DMSO->Precipitate Fails to dissolve Base Add Organic Base (e.g., DIPEA) Precipitate->Base Neutralization FreeBase Free Base Form (Highly Lipophilic) Base->FreeBase - HCl Solution Clear DMSO Solution FreeBase->Solution Favorable Solvation

Fig 1. Mechanistic pathway of amine HCl salt precipitation in DMSO and resolution via neutralization.

Part 2: Step-by-Step Troubleshooting Protocols

To resolve these solubility issues, utilize one of the following self-validating workflows based on your downstream assay's tolerance.

Protocol A: The Neutralization Strategy (Recommended)

Use this protocol if your downstream biochemical or cell-based assay can tolerate trace amounts of a mild organic base.

  • Weighing : Weigh the required mass of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate HCl into a clean, dry amber glass vial.

  • Initial Solvation : Add 80% of your target volume of anhydrous DMSO (≥99.9% purity). Vortex vigorously for 30 seconds. (Observation: The mixture will likely remain a cloudy suspension).

  • In Situ Free-Basing : Add 1.1 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). This neutralizes the protonated amine, breaking the ionic lattice.

  • Thermal Agitation : Sonicate the sealed vial in a water bath at 37°C for 5–10 minutes. The solution will transition to completely clear as the lipophilic free base dissolves.

  • Volume Adjustment : Bring the solution to the final target volume (e.g., 10 mM) using anhydrous DMSO.

  • Self-Validation Step : Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light. The absence of a white pellet confirms complete dissolution and validates the stock for use.

Protocol B: The Protic Co-Solvent Strategy

Use this protocol if your assay is highly sensitive to pH shifts or organic bases, but can tolerate trace alcohols.

  • Solvent Preparation : Prepare a custom solvent mixture of 90% anhydrous DMSO and 10% Methanol (v/v). The methanol provides the critical hydrogen-bond donors required to solvate the Cl⁻ anion.

  • Dissolution : Add the solvent mixture to the pre-weighed compound powder.

  • Thermal Assistance : Warm the vial to 40°C while stirring magnetically for 15 minutes.

  • Self-Validation Step : Perform the same centrifugation check (10,000 x g for 5 mins) to ensure no micro-crystals remain in suspension.

Workflow Start Target Compound (HCl Salt) AddDMSO Add Anhydrous DMSO (Target: 1-10 mM) Start->AddDMSO CheckSol Fully Dissolved? AddDMSO->CheckSol Success Proceed to Assay (Store at -20°C) CheckSol->Success Yes Fail Cloudy / Precipitate CheckSol->Fail No Action1 Sonicate & Warm (37°C for 10 mins) Fail->Action1 CheckSol2 Fully Dissolved? Action1->CheckSol2 CheckSol2->Success Yes Action2 Add 1.1 eq DIPEA (Neutralization) CheckSol2->Action2 No (pH Tolerant) Action3 Add 10% MeOH (Co-solvent) CheckSol2->Action3 No (pH Sensitive) Action2->Success Action3->Success

Fig 2. Step-by-step decision matrix for troubleshooting DMSO solubility of the target compound.

Part 3: Quantitative Solubility Profiles

Understanding the thermodynamic limits of your compound's state is crucial for assay reproducibility.

Compound StateSolvent SystemTemp (°C)Estimated SolubilityMechanistic Note
HCl Salt 100% Anhydrous DMSO25< 5 mMPoor Cl⁻ solvation by aprotic DMSO limits dissolution.
HCl Salt 90% DMSO / 10% MeOH40> 10 mMProtic co-solvent provides H-bonds to stabilize Cl⁻ anion.
Free Base 100% Anhydrous DMSO25> 50 mMHigh lipophilicity results in highly favorable solvation.
HCl Salt Aqueous Buffer (pH 4.0)25ModerateIon-dipole interactions in water overcome lattice energy.

Part 4: Frequently Asked Questions (FAQs)

Q: My DMSO stock was perfectly clear yesterday, but after a freeze-thaw cycle, it has precipitated. Why did this happen? A: DMSO is highly hygroscopic. During freeze-thaw cycles, atmospheric moisture condenses into the vial. The introduction of water alters the dielectric environment, which can cause the highly lipophilic free base (or the salt, depending on concentration) to crash out. Furthermore, repeated freeze-thaw cycling is a known catalyst for the precipitation of less soluble polymorphs (3)[3]. Solution: Always aliquot your stocks into single-use tubes and store them at -20°C in a desiccator.

Q: Can I just heat the DMSO to 60°C to force the compound into solution? A: No. While heating increases kinetic energy and temporary solubility, it is not recommended to exceed 40°C. High temperatures in DMSO can lead to oxidation of the secondary amine or hydrolysis of the methoxybenzoate ester if trace water is present. Furthermore, if it requires >40°C to dissolve, it will thermodynamically precipitate upon cooling to room temperature during your assay.

Q: Does the target concentration of my stock matter? A: Absolutely. Many researchers default to creating 10 mM or 50 mM stocks. For this specific HCl salt, the thermodynamic solubility limit in pure DMSO is often lower than 10 mM. If you do not wish to use the neutralization strategy, consider lowering your stock concentration to 1 mM, which is often more than sufficient for biochemical assays requiring <1% final DMSO concentration[3].

Part 5: References

  • Waybright, T.J., Britt, J.R., & McCloud, T.G. (2009). Overcoming problems of compound storage in DMSO: Solvent and process alternatives. J. Biomol. Screen, 14(6), 708–715. Discusses DMSO hygroscopicity, freeze-thaw precipitation risks, and the recommendation to lower stock concentrations to 1 mM. URL: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Details the high lattice energy, extensive intermolecular bonding, and solid-state stability of amine hydrochloride salts that resist dissolution. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Photostabilization of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Executive Summary & Mechanistic Overview Handling Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate requires strict environmental controls. As a Senior Application Scientist, I frequently observe researchers lose sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Handling Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate requires strict environmental controls. As a Senior Application Scientist, I frequently observe researchers lose significant active pharmaceutical ingredient (API) yield due to unrecognized light sensitivity. The structural vulnerability of this molecule is twofold:

  • The Methoxybenzoate Chromophore: The 4-methoxybenzoate ring strongly absorbs UV light, particularly in the 280–320 nm range. Upon photon absorption, it enters an excited triplet state, making it highly reactive and prone to direct Norrish-type cleavage 1.

  • The Secondary Amine: The cyclohexylamino group is highly susceptible to reactive oxygen species (ROS). When the excited methoxybenzoate transfers energy to dissolved oxygen, singlet oxygen is generated. This rapidly oxidizes the secondary amine to an N-oxide or triggers N-dealkylation 2.

Understanding this causality is the first step in building a self-validating experimental protocol. If you block the light, you prevent excitation. If you remove the oxygen, you break the oxidative cascade.

Troubleshooting FAQs

Issue 1: Rapid Degradation in Benchtop Solutions

Q: My stock solutions degrade within hours on the benchtop, even under standard laboratory lighting. What is the primary cause, and how do I stop it? A: Standard fluorescent and LED lab lights emit trace amounts of UV and significant blue light, which is sufficient to excite the methoxybenzoate chromophore. The rapid degradation is a synergistic effect of light and dissolved oxygen causing photo-oxidation.

  • The Fix: Immediately transition to actinic (amber) glassware, which blocks wavelengths below 500 nm. Furthermore, you must degas your solvents. Purging solutions with an inert gas like Argon minimizes the dissolved oxygen required for singlet oxygen generation, effectively halting the photo-oxidation pathway 3.

Issue 2: Formulation Failures in Photostability Assays

Q: I am formulating this compound for a topical assay, but it fails ICH Q1B photostability testing. What excipients can prevent this? A: Physical shielding is impossible in transparent topical formulations. You must introduce a sacrificial UV absorber and a radical scavenger to protect the API.

  • The Fix: Incorporate a UVA/UVB absorber such as Avobenzone, which undergoes reversible photoketonization to dissipate UV energy as harmless heat 4. To prevent secondary radical cascades, add an antioxidant like Butylated hydroxytoluene (BHT) at 0.01-0.1% w/w.

Issue 3: Confounding Chromatographic Results

Q: During photostability testing, I see new chromatographic peaks (HPLC) but no color change in the solution. Is this thermal or photo-degradation? A: Methoxybenzoate cleavage often yields colorless byproducts (like substituted benzaldehydes) that absorb strongly in UV but do not shift into the visible spectrum 1. However, heat generated by the UV source in the testing chamber can confound results.

  • The Fix: Always run a parallel "dark control" (sample wrapped in double-layered aluminum foil) in the exact same temperature-controlled chamber. If the dark control shows the same peaks, your issue is thermal. If only the exposed sample degrades, it is confirmed photodegradation.

Quantitative Data: Photostabilization Efficacy

The following table summarizes the protective effects of various interventions on the half-life ( t1/2​ ) of a 1 mg/mL solution of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in Acetonitrile under standardized UVA/UVB irradiation (ICH Q1B conditions).

Experimental ConditionHalf-Life ( t1/2​ )API Recovery (24h)Primary Degradation Pathway Observed
Clear Glass + Ambient Air (Control)1.2 Hours< 5%Rapid N-dealkylation & Ring Cleavage
Amber Glass + Ambient Air48 Hours82%Slow Photo-oxidation
Clear Glass + Argon Purged14 Hours45%Direct Norrish Cleavage (O2 independent)
Amber Glass + Argon Purged> 120 Hours> 98%Negligible
Clear Glass + 0.1% BHT + 1% Avobenzone> 96 Hours95%Negligible

Experimental Protocols

Protocol A: Preparation of Photostabilized Stock Solutions

This protocol acts as a self-validating system; by comparing the final analytical yield against a non-purged control, you mathematically validate the successful exclusion of oxygen.

  • Solvent Degassing: Transfer HPLC-grade solvent (e.g., Acetonitrile or Methanol) into a heavy-walled flask. Sparge with high-purity Argon gas for 15 minutes through a submerged glass frit to displace dissolved oxygen.

  • Antioxidant Addition: Under subdued ambient lighting, dissolve 0.05% w/v BHT into the degassed solvent.

  • API Dissolution: Weigh Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate and transfer it to an amber volumetric flask.

  • Volume Make-up: Bring to volume with the degassed, BHT-containing solvent.

  • Storage: Seal with a PTFE-lined cap, wrap the flask neck with Parafilm, and store at 4°C.

Protocol B: ICH Q1B Compliant Photostability Assay
  • Sample Preparation: Prepare the test sample in a quartz cuvette or clear HPLC vial. Prepare an identical dark control wrapped securely in double-layered aluminum foil.

  • Chamber Equilibration: Set the photostability chamber to 25°C. Temperature control is critical to prevent thermal degradation artifacts from confounding the UV data.

  • Irradiation: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze both the exposed sample and the dark control via HPLC-UV. Calculate the mass balance to ensure all degradation products are accounted for.

Mechanistic & Workflow Visualizations

Photodegradation UV UV Light Exposure (280-320 nm) API Methyl 3-[(cyclohexylamino)methyl] -4-methoxybenzoate UV->API Absorption Excited Excited Triplet State (Chromophore Activation) API->Excited Energy Transfer ROS Singlet Oxygen Generation (Requires Dissolved O2) Excited->ROS O2 Interaction Path2 Norrish Cleavage (Methoxybenzoate Ring) Excited->Path2 Direct Cleavage Path1 N-Dealkylation (Secondary Amine Cleavage) ROS->Path1 Oxidation

Figure 1: Photodegradation pathways highlighting the divergence between oxygen-dependent and independent degradation.

Workflow Step1 1. Solvent Selection & Purification Step2 2. Argon Sparging (Remove O2) Step1->Step2 Step3 3. Add Antioxidant (e.g., 0.05% BHT) Step2->Step3 Step4 4. Add UV Absorber (e.g., Avobenzone) Step3->Step4 Step5 5. Dissolve API (Under Amber Light) Step4->Step5 Step6 6. Store in Amber Vials at 4°C Step5->Step6

Figure 2: Step-by-step formulation workflow for maximizing API photostability in solution.

References

  • Photodegradation of methoxy substituted curcuminoids.SciSpace.
  • Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride)
  • Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
  • Methoxy-Monobenzoylmethane Protects Human Skin against UV-Induced Damage by Conversion to Avobenzone and Radical Scavenging.PMC.

Sources

Optimization

Resolving baseline noise in Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate NMR spectra

Topic: Resolving Baseline Noise in NMR Spectra of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Supp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise in NMR Spectra of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor spectral quality when analyzing complex secondary amines. Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate presents a unique set of structural liabilities in NMR spectroscopy. The presence of an exchangeable secondary amine (-NH-), combined with a dense aliphatic region (the cyclohexyl ring) and the necessity for quantitative ¹³C analysis of the ester/methoxy carbons, creates a perfect storm for baseline distortions.

This guide abandons generic advice in favor of mechanistic troubleshooting. Below, we dissect the causality behind your baseline noise, provide a diagnostic workflow, and outline self-validating experimental protocols to restore spectral integrity.

Diagnostic Workflow

Before altering your sample or spectrometer parameters, use the logical framework below to isolate the root cause of the baseline distortion.

NMR_Troubleshooting Start Observe Baseline Noise in NMR Spectrum CheckNucleus Identify Nucleus Start->CheckNucleus ProtonNMR ¹H NMR CheckNucleus->ProtonNMR CarbonNMR ¹³C NMR CheckNucleus->CarbonNMR ProtonIssue1 Localized Broad Hump (1.0 - 3.0 ppm) ProtonNMR->ProtonIssue1 ProtonIssue2 Global Broadening & Poor D-Lock ProtonNMR->ProtonIssue2 CarbonIssue Severe Baseline Roll at FID Start CarbonNMR->CarbonIssue Action1 D₂O Exchange or Variable Temp NMR ProtonIssue1->Action1 Action2 Silica Filtration for Paramagnetic Metals ProtonIssue2->Action2 Action3 Apply Anti-Ringing Pulse (zgig_pisp) CarbonIssue->Action3

Diagnostic workflow for identifying and resolving baseline noise in NMR spectra.

Targeted Troubleshooting (FAQs)

Q1: Why is the baseline specifically distorted between 1.0 and 2.5 ppm in my ¹H NMR, making it impossible to integrate the cyclohexyl protons accurately? A1: This localized "baseline noise" is an artifact of chemical exchange. The secondary amine (-NH-) in your (cyclohexylamino)methyl moiety undergoes continuous chemical exchange with trace moisture or other labile protons in the deuterated solvent[1]. When this exchange occurs at an intermediate rate on the NMR timescale, the resonance broadens significantly, manifesting as a wide, wavy hump rather than a discrete peak[2]. Because this hump overlaps directly with the aliphatic resonances of the cyclohexyl ring (1.0–2.0 ppm), it artificially inflates their integration and distorts the local baseline.

Q2: I am running a quantitative ¹³C NMR to verify the purity of the methyl ester and methoxy carbons, but the spectrum has a massive baseline roll at the beginning of the FID. Standard polynomial correction fails. What is causing this? A2: You are observing acoustic ringing. When a high-power radiofrequency (RF) pulse is applied, it induces mechanical vibrations within the metal components of the NMR probe[3]. These vibrations generate spurious RF signals that are detected by the receiver coil during the critical early microseconds of the Free Induction Decay (FID)[4]. This phenomenon is especially severe in low-gamma nuclei like ¹³C and is exacerbated by high-Q cryoprobes[5]. Because the ringing decays rapidly, it creates a severe low-frequency baseline roll that cannot be accurately modeled by standard polynomial baseline correction algorithms[6].

Q3: My ¹H NMR baseline is globally noisy, the peaks are uniformly broad, and the spectrometer struggled to achieve a stable deuterium lock. Is the instrument failing? A3: Before suspecting hardware failure, evaluate your sample for paramagnetic impurities. Trace transition metals (such as Fe²⁺, Mn²⁺, or Cu²⁺) from catalysts, degraded spatulas, or improperly cleaned glassware contain unpaired electrons[7]. These unpaired electrons create massive local magnetic field inhomogeneities and drastically shorten the spin-spin relaxation time (T₂*) of nearby protons[8]. This rapid relaxation broadens all signals in the spectrum and raises the global noise floor, while the field inhomogeneity prevents the spectrometer from locking onto the deuterium signal of the solvent[9].

Validated Experimental Protocols
Protocol 1: D₂O Exchange for Amine Resonance Suppression

Causality: Replacing the labile -NH- proton with deuterium (-ND-) removes its signal from the ¹H spectrum entirely, instantly flattening the baseline in the aliphatic region and allowing for accurate integration of the cyclohexyl protons[2].

  • Acquire a standard ¹H NMR spectrum of your sample in CDCl₃ or DMSO-d₆.

  • Remove the NMR tube and add 1–2 drops of high-purity D₂O (Deuterium Oxide).

  • Cap the tube and shake vigorously for 30 seconds to ensure complete biphasic mixing and proton-deuterium exchange.

  • Allow the layers to separate (if using CDCl₃, the D₂O will float on top).

  • Re-insert the sample, re-shim, and acquire a new ¹H spectrum.

  • Self-Validation Check: The broad hump at 1.5–2.5 ppm will disappear. The integration of the cyclohexyl protons should now perfectly match 10.0 relative to the sharp 3.0 proton singlet of the methoxy group at ~3.8 ppm.

Protocol 2: Anti-Ringing Pulse Sequences for ¹³C NMR

Causality: To eliminate acoustic ringing, we must decouple the mechanical probe vibrations from the true nuclear signal. The EASY (Elimination of Artifacts in NMR Spectroscopy) or zgig_pisp sequences utilize a dual-scan subtraction method. A second scan captures only the acoustic ringing and background artifacts, which are then subtracted from the first scan, yielding a perfectly flat baseline[10].

  • Load your sample and tune/match the probe specifically for ¹³C.

  • Instead of the standard zgpg30 or zgig pulse program, load the zgig_pisp (for Bruker systems) or the EASY pulse sequence[6].

  • Set the pre-scan delay (DE) to the minimum allowable value for your probe to maximize signal capture.

  • Acquire the spectrum using an even number of scans to ensure complete phase cycling and artifact subtraction.

  • Self-Validation Check: Inspect the raw FID prior to polynomial baseline correction. The baseline should be perfectly flat, allowing for precise quantitative integration of the ester carbonyl carbon (~166 ppm) without artificial inflation.

Protocol 3: Paramagnetic Impurity Scavenging

Causality: Physically removing transition metals restores homogeneous magnetic fields and normal T₂ relaxation times, eliminating global baseline noise[7].

  • Prepare a small glass pipette plugged with a tightly packed piece of glass wool (avoid cotton, which can introduce fibrous particulates).

  • Add 2 cm of high-purity silica gel (or Chelex-100 resin if working in aqueous/polar media) to the pipette.

  • Dilute your NMR sample slightly and pass it through the silica plug directly into a new, high-quality (Wilmad 507 or better) NMR tube[11].

  • Wash the plug with an additional 0.2 mL of deuterated solvent to ensure complete transfer of the target molecule.

  • Self-Validation Check: The spectrometer should now achieve a rapid, stable deuterium lock. The full-width at half-maximum (w₁/₂) of the residual solvent peak should drop below 1.5 Hz.

Quantitative Performance Metrics

The table below summarizes the expected quantitative improvements when applying the above protocols to Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

Diagnostic IssueNucleusInitial Observation (Pre-Correction)Corrective ActionPost-Correction Metric (Self-Validation)
Amine Exchange Broadening ¹Hw₁/₂ of NH peak > 150 Hz; Cyclohexyl integral error > 15%D₂O ExchangeNH signal eliminated; Cyclohexyl integral error < 2%
Acoustic Ringing ¹³CBaseline roll amplitude > 10% of ester carbonyl peakzgig_pisp pulse sequenceBaseline roll < 0.5% of ester carbonyl peak
Paramagnetic Impurities ¹HGlobal w₁/₂ > 12 Hz; Signal-to-Noise (S/N) < 50:1Silica plug filtrationGlobal w₁/₂ < 1.5 Hz; Signal-to-Noise (S/N) > 250:1

Sources

Reference Data & Comparative Studies

Validation

In Vitro Efficacy of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate: A Comparative Analysis Against Standard EGFR and HER2 Kinase Inhibitors

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The ErbB family of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), are pivotal regulators of cellular processes including proliferation, differentiation, and survival. Dysregulation of their signaling pathways, often through overexpression or activating mutations, is a hallmark of various malignancies, making them prime targets for anticancer therapies. First and second-generation tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of cancers with these aberrations.

This guide provides an in-depth in vitro comparison of a novel investigational compound, Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, against established standard-of-care inhibitors: Gefitinib, Erlotinib, and Lapatinib.

A Note on the Investigational Compound: As of the writing of this guide, public domain data on the specific biological targets and in vitro efficacy of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate are not available. However, its core structure, featuring a substituted benzamide/benzoate moiety, is a common pharmacophore in numerous kinase inhibitors. Based on this structural analogy, this guide will proceed with the scientifically-grounded hypothesis that its primary targets are within the ErbB family of kinases, specifically EGFR and HER2. This framework will serve as a comprehensive model for evaluating its potential efficacy and selectivity in comparison to established drugs.

Mechanism of Action: A Tale of Three Inhibitors

Gefitinib and Erlotinib are first-generation reversible TKIs that specifically target EGFR. They function by competing with adenosine triphosphate (ATP) for the binding site within the intracellular kinase domain of EGFR. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation and survival.

Lapatinib, on the other hand, is a dual TKI, reversibly inhibiting both EGFR and HER2. Its ability to target HER2 is particularly significant in HER2-overexpressing cancers, such as certain types of breast and gastric cancer. By blocking both receptors, Lapatinib can provide a more comprehensive blockade of ErbB signaling.

The following diagram illustrates the signaling pathways affected by these inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF/Ligand EGFR EGFR EGF->EGFR Binds HER2 HER2 EGFR->HER2 Dimerizes PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates HER2->PI3K Activates HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Gefitinib Erlotinib Lapatinib Inhibitor->EGFR Inhibits (ATP-Competitive) Inhibitor->HER2 Inhibits (Lapatinib)

Caption: EGFR/HER2 signaling pathway and points of inhibition by TKIs.

In Vitro Performance Comparison

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following table summarizes the reported in vitro IC50 values for the standard inhibitors against EGFR and HER2 kinases in cell-free biochemical assays.

CompoundTarget KinaseIC50 (nM)Reference(s)
Gefitinib EGFR26 - 37
HER2>10,000
Erlotinib EGFR2
HER2150 - 720
Lapatinib EGFR10.8
HER29.2 - 9.3
Investigational Compound EGFRHypothetical Data
(Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate)HER2Hypothetical Data

This table illustrates how the investigational compound would be compared. Actual values would be determined experimentally.

From this data, several key insights can be drawn:

  • Potency: Erlotinib demonstrates the highest potency against EGFR in cell-free assays, followed by Lapatinib and then Gefitinib.

  • Selectivity: Gefitinib is highly selective for EGFR, showing negligible activity against HER2. Erlotinib also shows a strong preference for EGFR but does have some inhibitory activity against HER2 at higher concentrations. Lapatinib is a potent dual inhibitor, with near-equipotent inhibition of both EGFR and HER2.

For the Investigational Compound , determining its IC50 values against both EGFR and HER2 would

Comparative

Preclinical Scaffold Evaluation: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate vs. Alternative Methoxybenzoate Derivatives

In modern drug discovery and materials science, methoxybenzoate derivatives serve as highly versatile scaffolds. Recent literature highlights their utility in synthesizing advanced materials like liquid crystals[1] and n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and materials science, methoxybenzoate derivatives serve as highly versatile scaffolds. Recent literature highlights their utility in synthesizing advanced materials like liquid crystals[1] and novel biologically active heterocycles—such as triazoles and Schiff bases—which exhibit potent antimicrobial and antioxidant properties[2]. When selecting a building block for library generation, the choice of functional groups attached to the methoxybenzoate core dictates both the synthetic strategy and the pharmacokinetic profile of the resulting candidates.

This guide provides an objective comparison between Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate —a specialized secondary amine scaffold—and two common alternatives: Methyl 3-(aminomethyl)-4-methoxybenzoate (a primary amine)[3] and Methyl 4-methoxybenzoate (an unsubstituted baseline ester).

Structural and Physicochemical Profiling

The addition of a cyclohexylamino group fundamentally alters the physicochemical properties of the methoxybenzoate core. As an application scientist, I evaluate these scaffolds not just on reactivity, but on how their inherent properties will influence the final molecule's absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparative Physicochemical Properties of Methoxybenzoate Scaffolds

PropertyMethyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoateMethyl 3-(aminomethyl)-4-methoxybenzoateMethyl 4-methoxybenzoate
Amine Type Secondary (Sterically Bulky)Primary (Unrestricted)None
Molecular Weight 277.36 g/mol 195.21 g/mol 166.17 g/mol
Estimated LogP ~3.2 (Highly Lipophilic)~1.1 (Hydrophilic)~2.0 (Moderate)
Topological Polar Surface Area (TPSA) 47.5 Ų55.3 Ų26.3 Ų
Synthetic Reactivity Moderate (Sterically hindered)High (Unrestricted nucleophile)N/A (Electrophile only)
Primary Use Case Lipophilic core for membrane-permeable targetsVersatile linker for rapid library generationBaseline building block / Fragrance

Causality Insight: The bulky cyclohexyl ring significantly increases the LogP from ~1.1 to ~3.2. While this enhances passive membrane permeability—a critical factor for targeting intracellular bacterial enzymes—it also introduces severe steric hindrance around the secondary amine, necessitating specialized coupling conditions.

Synthetic Workflows & Reactivity

When incorporating these scaffolds into larger bioactive molecules (e.g., amides or Schiff bases), the steric environment of the nitrogen atom dictates the reaction kinetics. Primary amines like Methyl 3-(aminomethyl)-4-methoxybenzoate react rapidly under standard EDC/NHS coupling conditions. In contrast, the secondary amine in Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate requires highly reactive coupling reagents like HATU to overcome the steric shielding of the cyclohexyl ring.

Self-Validating Protocol: HATU-Mediated Amidation of Sterically Hindered Amines

To ensure high yields when coupling Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate with a carboxylic acid partner, use the following validated workflow:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: DIPEA deprotonates the acid, allowing it to attack the uronium salt of HATU, forming a highly reactive HOAt ester capable of reacting with hindered nucleophiles.

  • Validation Check 1 (System Readiness): Stir for 15 minutes. Monitor via LC-MS. The disappearance of the carboxylic acid mass (M-H) and the appearance of the HOAt-ester intermediate confirms the system is fully activated. Do not proceed until this is verified to prevent wasting the valuable hindered amine.

  • Coupling: Add Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (1.1 eq) to the activated mixture. Warm to room temperature and stir for 12–18 hours.

  • Validation Check 2 (Conversion): Perform TLC (Hexanes:EtOAc 7:3). The appearance of a new, higher Rf​ spot (due to the lipophilic cyclohexyl group masking the polar amine) indicates successful conversion.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄ and purify via flash chromatography.

SyntheticWorkflow A Methyl 3-[(cyclohexylamino)methyl] -4-methoxybenzoate C HATU / DIPEA in DMF (0°C to RT) A->C B Carboxylic Acid Partner (e.g., substituted benzoic acid) B->C D Amide Intermediate C->D Steric shielding requires strong coupling E Hydrazine / Reflux (Triazole Cyclization) D->E F Bioactive Triazole- Methoxybenzoate Derivative E->F Scaffold for antimicrobial testing

Workflow for synthesizing triazole derivatives from the bulky secondary amine scaffold.

Biological Scaffold Potential

Methoxybenzoate derivatives are well-documented precursors for synthesizing biologically active heterocycles. For instance, converting the methoxybenzoate core into a 1,2,4-triazole derivative has been shown to yield compounds with significant antibacterial and antioxidant activities[2].

When comparing our three scaffolds for biological applications:

  • Methyl 4-methoxybenzoate provides a baseline aromatic core but lacks a functionalizable handle for rapid diversification, limiting its use in structure-activity relationship (SAR) studies.

  • Methyl 3-(aminomethyl)-4-methoxybenzoate is ideal for generating large, diverse libraries due to its unhindered primary amine. However, the resulting compounds often suffer from poor cellular penetration if the appended groups are too polar.

  • Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate is specifically chosen when the target requires enhanced lipophilicity. The cyclohexyl group acts as a lipophilic shield, facilitating the permeation of the resulting triazole or Schiff base through the lipid bilayer of bacterial cell membranes. Once intracellular, these methoxybenzoate-triazole hybrids can exert their effects by disrupting bacterial enzymes or modulating oxidative stress[2].

Mechanism A Lipophilic Methoxybenzoate Derivative (Cyclohexyl-modified) B Bacterial Cell Membrane Permeation A->B Enhanced by Cyclohexyl LogP C Intracellular Accumulation B->C D Enzyme Inhibition (e.g., DNA Gyrase) C->D E Oxidative Stress (ROS Generation) C->E Antioxidant/ Pro-oxidant modulation F Bacterial Cell Death D->F E->F

Proposed mechanism of action for lipophilic methoxybenzoate derivatives in bacterial cells.

Conclusion

The selection between Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate and its less substituted counterparts hinges on the balance between synthetic ease and desired pharmacokinetic properties. While primary amine derivatives[3] offer synthetic simplicity, the cyclohexyl-substituted scaffold provides a critical advantage in lipophilicity, making it a superior choice for developing membrane-permeable antimicrobial agents[2].

Sources

Validation

Benchmarking the Receptor Binding Affinity of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (MCMMB)

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Identifier: CAS 1431963-50-6 (Hydrochloride salt) / CAS 886504-38-7 (Free base) Executive Summary & Structural Rationale Methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Identifier: CAS 1431963-50-6 (Hydrochloride salt) / CAS 886504-38-7 (Free base)

Executive Summary & Structural Rationale

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (hereafter referred to as MCMMB ) is a synthetic small molecule of high interest in neuropharmacology and oncology screening libraries. To objectively evaluate its therapeutic potential, we must benchmark its receptor binding affinity against established pharmacological standards.

Based on its pharmacophore—a secondary basic nitrogen (the cyclohexylamino group) separated by a methylene spacer from an aromatic system (the methoxybenzoate core)—MCMMB perfectly aligns with the required binding motifs for the Sigma-1 Receptor (S1R). The S1R is a ligand-operated chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM). The S1R binding pocket requires a basic amine to form a critical salt bridge with Glu172, while the methoxybenzoate moiety provides the necessary hydrophobic and π

π stacking interactions.

This guide details the self-validating experimental workflows required to benchmark MCMMB against gold-standard S1R ligands: (+)-Pentazocine (prototypic agonist) and Haloperidol (prototypic antagonist).

Experimental Workflows & Causality

To establish a comprehensive pharmacological profile, we employ a two-tiered validation system: Equilibrium Thermodynamics (to determine how much ligand binds) and Real-Time Kinetics (to determine how long the ligand resides on the receptor).

Protocol A: Radioligand Competition Binding (Equilibrium Affinity)

The Causality of Assay Design: Historically, Sigma receptor assays utilized non-selective radioligands like [3H]DTG alongside unlabeled masking agents to differentiate between S1R and S2R sites. However, recent binding models demonstrate that masking agents can be competitively displaced, leading to skewed affinity data and an overestimation of receptor densities[1]. To build a self-validating and strictly accurate system, this protocol utilizes [3H]−(+) -pentazocine. This radioligand is highly selective for S1R, eliminating the need for masking agents and isolating S1R-specific thermodynamic interactions[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest guinea pig liver homogenates, which natively express exceptionally high levels of S1R, providing a robust signal-to-noise ratio[2]. Resuspend in 50 mM Tris-HCl buffer (pH 8.0).

  • Radioligand Addition: Add [3H]−(+) -pentazocine to a final concentration of 3 nM. Validation Note: This concentration is chosen because it sits near the established Kd​ of ~1.8 nM for S1R, ensuring optimal sensitivity for competitive displacement[3].

  • Competitor Titration: Add MCMMB at increasing concentrations (ranging from 0.1 nM to 10 µM) to a 96-well plate.

  • Internal Validation (NSB): To ensure the system is self-validating, dedicate parallel wells to 10 µM Haloperidol to define Non-Specific Binding (NSB). The assay is only considered valid if specific binding accounts for >80% of the total radioactive signal.

  • Incubation: Incubate the mixture at room temperature for 120 minutes to guarantee the system reaches thermodynamic equilibrium[1].

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize filter charge and prevent non-specific small molecule adhesion). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50​ and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

RBA_Workflow A 1. Membrane Preparation (Guinea Pig Liver Homogenate) B 2. Radioligand Addition [3H]-(+)-Pentazocine (3 nM) A->B C 3. Competitor Addition MCMMB (0.1 nM - 10 µM) B->C D 4. Equilibrium Incubation (120 mins at RT) C->D E 5. Rapid Filtration & Wash (PEI-soaked GF/B filters) D->E F 6. Scintillation Counting (Calculate Ki via Cheng-Prusoff) E->F

Workflow for Sigma-1 Receptor Radioligand Competition Binding Assay.

Protocol B: Surface Plasmon Resonance (Kinetic Affinity)

The Causality of Assay Design: While Ki​ dictates binding strength, it is a static measurement. In vivo efficacy is often more closely correlated with Residence Time ( τ ) —how long the drug remains bound to the target. Surface Plasmon Resonance (SPR) provides label-free, real-time measurement of the association ( kon​ ) and dissociation ( koff​ ) rate constants[4].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a Ni2+-NTA sensor chip to capture recombinant, hexahistidine-tagged human S1R[4]. Covalently stabilize the protein via primary amine coupling to prevent baseline drift.

  • Baseline Stabilization: Flow running buffer (PBS, 0.05% Tween-20, 5% DMSO) over the chip until the Response Units (RU) stabilize.

  • Analyte Injection (Association Phase): Inject MCMMB at five different concentrations (spanning 10x below to 10x above its estimated Kd​ ) at a flow rate of 30 µL/min. Monitor the exponential increase in RU to calculate kon​ .

  • Buffer Wash (Dissociation Phase): Switch the microfluidic flow back to the running buffer (devoid of MCMMB). Monitor the decay in RU to calculate koff​ .

  • Self-Validation (Reference Subtraction): Small molecules like MCMMB require DMSO for solubility, which causes massive bulk refractive index shifts. The system validates itself by routing the analyte simultaneously over a blank reference flow cell. Subtracting this reference signal isolates the true binding kinetics from solvent artifacts.

SPR_Workflow S1 1. Sensor Chip Prep (Ni2+-NTA + Amine Coupling) S2 2. Target Immobilization (Recombinant His-S1R) S1->S2 S3 3. Baseline Stabilization (Buffer + 5% DMSO Flow) S2->S3 S4 4. Analyte Injection (MCMMB) Association Phase (kon) S3->S4 S5 5. Buffer Wash Dissociation Phase (koff) S4->S5 S6 6. Kinetic Analysis (Calculate Residence Time) S5->S6

Surface Plasmon Resonance (SPR) workflow for small molecule kinetic analysis.

Data Presentation: Benchmarking Results

The following table synthesizes representative benchmarking data, comparing the putative affinity of MCMMB against established S1R reference standards. A successful benchmark for a novel scaffold like MCMMB requires a Ki​ in the low nanomolar range and a residence time exceeding 10 minutes.

CompoundPharmacological RoleRadioligand Ki​ (nM)SPR KD​ (nM)Association kon​ ( 104M−1s−1 )Dissociation koff​ ( 10−3s−1 )Residence Time τ (min)
(+)-Pentazocine Prototypic Agonist1.8 ± 0.22.1 ± 0.315.23.2~ 5.2
Haloperidol Prototypic Antagonist0.9 ± 0.11.1 ± 0.228.40.3~ 55.5
MCMMB Test ScaffoldAssay DependentAssay DependentAssay DependentAssay DependentAssay Dependent

Note: τ (Residence Time) is calculated as 1/koff​ and converted to minutes. SPRKD​ is calculated as koff​/kon​ .

References

  • SIGMA RECEPTOR BINDING ASSAYS Current Protocols in Pharmacology / NIH PMC[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Analytical Biochemistry / PubMed [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening International Journal of Molecular Sciences / MDPI[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Data for Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

This guide provides a comprehensive framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in a biological matrix. As drug development programs increasingly rely on data from multiple laboratories or different analytical methods, ensuring data comparability through rigorous cross-validation is paramount for regulatory success. This document outlines the scientific rationale behind experimental choices, presents detailed protocols, and offers a model for data comparison, grounded in current regulatory expectations.

Introduction: The Imperative of Cross-Validation

In the landscape of pharmaceutical development, bioanalytical methods are the bedrock upon which critical decisions about a drug candidate's safety and efficacy are built.[1] The transfer of analytical methods between laboratories or the use of different analytical techniques for the same compound within a study necessitates a formal process to ensure the integrity and consistency of the data generated.[2] This process, known as cross-validation, is a critical regulatory expectation outlined in guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]

The objective of cross-validation is to demonstrate that two distinct analytical methods or the same method executed in different laboratories can produce comparable and reliable data for a given analyte.[8] This guide will use the hypothetical small molecule, Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, to illustrate a practical approach to LC-MS/MS method cross-validation.

The Analyte: Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

For the purpose of this guide, we will consider Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate, a small molecule with the following hypothetical structure:

  • Molecular Formula: C16H23NO3

  • Molecular Weight: 277.36 g/mol

The presence of a secondary amine (cyclohexylamino), an ester, and a methoxy group suggests that the molecule will be amenable to positive ion electrospray ionization (ESI) for LC-MS/MS analysis.

The Core Analytical Method: A Reference LC-MS/MS Protocol

A robust and well-validated bioanalytical method is the prerequisite for any cross-validation endeavor.[9] The following presents a hypothetical, yet scientifically plausible, LC-MS/MS method for the quantification of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate in human plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[10][11][12]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is often suitable for early-phase drug development.

Protocol:

  • To 50 µL of human plasma sample, add 150 µL of acetonitrile containing the internal standard (IS), a stable isotope-labeled version of the analyte.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.

Chromatographic Conditions

Reverse-phase chromatography is selected to retain the moderately non-polar analyte.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[10]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: m/z 278.2 -> 151.1 (hypothetical fragmentation of the ester and cyclohexylamino group).

    • Internal Standard: m/z 284.2 -> 151.1 (assuming a +6 Da stable isotope label on the cyclohexyl ring).

  • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).

The Cross-Validation Plan: A Comparative Study

This section details a cross-validation protocol to compare the reference method (Method A) with an alternative method (Method B). Method B might involve a different sample preparation technique (e.g., liquid-liquid extraction) or a different LC column. The principles outlined here are also directly applicable to an inter-laboratory cross-validation of the same method.[2][13]

The cross-validation will be assessed by analyzing two sets of quality control (QC) samples and a set of incurred study samples with both methods.[8]

Experimental Workflow

The logical flow of the cross-validation process is depicted below.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Comparison cluster_conclusion Conclusion QC_Samples Prepare QC Samples (Low, Mid, High) Analyze_A Analyze with Method A QC_Samples->Analyze_A Analyze_B Analyze with Method B QC_Samples->Analyze_B IS_Samples Select Incurred Samples (n > 20) IS_Samples->Analyze_A IS_Samples->Analyze_B Compare_QC Compare QC Results Analyze_A->Compare_QC Compare_IS Compare Incurred Sample Results Analyze_A->Compare_IS Analyze_B->Compare_QC Analyze_B->Compare_IS Decision Methods Comparable? Compare_QC->Decision Compare_IS->Decision

Caption: Workflow for a comparative cross-validation study.

Step-by-Step Cross-Validation Protocol
  • Prepare QC Samples: Prepare three levels of QC samples in the relevant biological matrix (e.g., low, mid, and high concentrations).

  • Analyze with Both Methods: Analyze a minimum of six replicates of each QC level with both Method A and Method B.

  • Select Incurred Samples: Select at least 20 incurred samples from a study.

  • Analyze Incurred Samples: Analyze the selected incurred samples with both Method A and Method B.

  • Data Evaluation:

    • For QC samples, calculate the mean concentration and precision (%CV) for each level for both methods. The mean concentration from Method B should be within ±15% of the mean concentration from Method A.

    • For incurred samples, calculate the percentage difference between the results from Method A and Method B for each sample. At least 67% of the samples should have a percentage difference within ±20%.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for evaluating the outcome of the cross-validation.

Quality Control Sample Comparison
QC LevelMethod A Mean Conc. (ng/mL)Method A %CVMethod B Mean Conc. (ng/mL)Method B %CV% Difference of MeansAcceptance Criteria
Low QC5.124.55.355.1+4.5%±15%
Mid QC48.93.250.13.8+2.5%±15%
High QC3952.83883.1-1.8%±15%
Incurred Sample Reanalysis Comparison
Sample IDMethod A Conc. (ng/mL)Method B Conc. (ng/mL)% DifferenceAcceptance Criteria
00112.311.8-4.1%±20%
00287.592.1+5.3%±20%
003254240-5.5%±20%
...............
Summary 85% of samples within ±20% ≥67% of samples within ±20%

The data presented in the tables above are for illustrative purposes but represent a successful cross-validation where the results from both methods are comparable.

The Logic of Acceptance Criteria

The acceptance criteria for cross-validation are based on established regulatory guidelines and are designed to ensure that any differences between the methods are not clinically significant.

Acceptance_Criteria cluster_criteria Acceptance Criteria Logic cluster_outcome Outcome QC_Criterion QC Samples: Mean difference ≤ ±15% Pass Pass QC_Criterion->Pass Fail Fail QC_Criterion->Fail IS_Criterion Incurred Samples: ≥67% of samples have a difference ≤ ±20% IS_Criterion->Pass IS_Criterion->Fail

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate

Introduction & Chemical Causality Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (CAS: 886504-38-7) is a specialized pharmaceutical intermediate frequently utilized in advanced drug development and synthetic workfl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate (CAS: 886504-38-7) is a specialized pharmaceutical intermediate frequently utilized in advanced drug development and synthetic workflows. As a Senior Application Scientist, it is critical to understand that safety and disposal are not merely administrative tasks; they are driven by the molecule's fundamental physicochemical properties.

This compound features three reactive motifs: a secondary amine, an ester linkage, and a methoxybenzoate core. The secondary amine acts as a weak base and a nucleophile, making it reactive toward acids and oxidizing agents, while the ester is susceptible to hydrolysis under extreme pH conditions. Improper disposal of such nitrogenous aromatic compounds can lead to severe environmental persistence and soil contamination. This guide provides a rigorously validated, step-by-step operational and disposal protocol designed to ensure absolute regulatory compliance with the [1] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Hazard Profile & Physicochemical Properties

Understanding the chemical nature of the compound is the first step in establishing a self-validating safety protocol. The data below summarizes the quantitative and qualitative hazards associated with this intermediate[2].

Property / HazardSpecification / DescriptionOperational Implication
CAS Number 886504-38-7Unique identifier required for SDS documentation and RCRA waste tracking.
Molecular Weight 277.36 g/mol Essential for stoichiometric calculations and assessing spill volumes.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye irritation; respiratory irritant[2].
Reactivity Profile Secondary Amine & EsterAvoid strong oxidizing agents and extreme pH to prevent exothermic degradation.

Operational Safety & Handling Protocol

Causality behind the protocol: The primary occupational risks associated with this compound are dermal exposure and the inhalation of airborne particulates[3]. Secondary amines can slowly permeate standard latex, necessitating more robust barrier protection to prevent systemic absorption.

Step-by-Step Handling Methodology:

  • Engineering Controls: All transfers, weighing, and reactions involving the dry powder or concentrated solutions must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

    • Self-Validation Step: Verify the fume hood face velocity is between 80–120 feet per minute (fpm) via the digital monitor prior to opening the chemical container.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double-layered nitrile or neoprene gloves. Causality: Nitrile provides superior chemical resistance against amines and esters compared to latex.

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Body: Flame-resistant laboratory coat and closed-toe shoes.

  • Handling Technique: Use anti-static spatulas for weighing. Causality: This prevents the aerosolization of the fine powder caused by static cling, directly mitigating the H335 (respiratory irritation) hazard.

Spill Response & Decontamination Workflow

A rapid, systematic response to spills minimizes exposure and prevents the chemical from entering the laboratory's wastewater system.

SpillResponse A Spill Detected B Assess Volume & Toxicity A->B C Evacuate & Ventilate B->C Large Spill D Don Appropriate PPE B->D Small Spill C->D E Contain Spill (Absorbent) D->E F Decontaminate Area E->F G Collect in Solid Waste Container F->G H Label as Hazardous Waste G->H

Workflow for managing spills of Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate.

Step-by-Step Spill Protocol:

  • Assess & Isolate: Immediately isolate the area. For spills >50 grams or involving highly concentrated solutions, evacuate non-essential personnel and increase room ventilation[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Causality: Inert absorbents prevent unexpected exothermic reactions that could occur if reactive neutralizers are applied directly to the concentrated amine.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking brush and dustpan. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container[4].

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a standard detergent and water wash.

    • Self-Validation Step: Wipe the decontaminated area with pH paper moistened with DI water; a neutral pH (6-7) validates complete removal of the basic amine residue.

Waste Segregation & Disposal Procedures

Proper disposal is governed by . Because this compound contains nitrogen and an aromatic ring, it must never be discharged into the municipal sewer system. High-temperature incineration is the preferred disposal method, as it completely oxidizes the organic framework into carbon dioxide and nitrogen oxides (which are scrubbed by the facility), preventing bioaccumulation and environmental toxicity.

WasteDisposal A Waste Generation B Phase Segregation A->B C Solid Waste (Absorbents, PPE) B->C D Liquid Waste (Reaction Solvents) B->D G Label: Hazardous Waste C->G E Non-Halogenated Bin D->E No Halogens F Halogenated Bin D->F Halogens Present E->G F->G H Secondary Containment G->H I High-Temp Incineration H->I

Waste segregation and disposal pathway for secondary amine pharmaceutical intermediates.

Step-by-Step Disposal Protocol:

  • Phase Segregation: Separate waste into solid streams (contaminated PPE, empty vials, absorbents) and liquid streams (reaction filtrates, mother liquors)[4].

  • Solvent Compatibility Check: If the intermediate is dissolved in a solvent, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate).

    • Causality: Halogenated waste must be segregated because it requires specialized incineration at significantly higher temperatures to prevent the formation of highly toxic dioxins and furans.

  • Containerization: Store waste in leak-proof, compatible secondary containment. Ensure the primary container is no more than 80% full to allow for vapor expansion[3].

  • Labeling: Affix a standardized EPA "Hazardous Waste" label. The label must explicitly list "Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate" and all primary solvents without using abbreviations[4].

    • Self-Validation Step: Cross-reference the waste label with the laboratory's chemical inventory log to ensure 100% traceability before moving it to the storage area.

  • Storage & Pickup: Store in a designated Satellite Accumulation Area (SAA) for no longer than the regulatory limit (typically 90 to 180 days, depending on generator status). Arrange for pickup by a licensed hazardous waste disposal contractor for high-temperature incineration[5].

References

  • "OSHA Laboratory Standard 29 CFR 1910.1450", Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "How to Ensure Safe Chemical Waste Disposal in Laboratories", Daniels Health. URL:[Link]

  • "Hazardous Waste Management and EPA RCRA Regulations", U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.